molecular formula C9H14O B3052519 3-Cyclohexylprop-2-yn-1-ol CAS No. 42134-54-3

3-Cyclohexylprop-2-yn-1-ol

Cat. No.: B3052519
CAS No.: 42134-54-3
M. Wt: 138.21 g/mol
InChI Key: FDBDQHOXWIOIHI-UHFFFAOYSA-N
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Description

3-Cyclohexylprop-2-yn-1-ol (CAS 42134-54-3) is a valuable propargylic alcohol derivative with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, with its structure featuring both a reactive terminal alkyne and a hydroxyl group, which allows for diverse chemical transformations. It has been utilized as a key intermediate in synthetic methodologies, as evidenced by its application in peer-reviewed literature for the development of novel catalytic processes . Researchers value this compound for its potential in constructing more complex molecular architectures. The compound has a measured density of approximately 0.98 g/cm³ and a boiling point of 244.8°C at 760 mmHg . Please handle with care; this product is intended for Research Use Only and is not approved for human therapeutic, diagnostic, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBDQHOXWIOIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311691
Record name 3-cyclohexyl-2-propyn-1-ol
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Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42134-54-3
Record name NSC244895
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Record name 3-cyclohexyl-2-propyn-1-ol
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Record name 3-cyclohexylprop-2-yn-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclohexylprop-2-yn-1-ol: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylprop-2-yn-1-ol is a propargyl alcohol derivative characterized by a cyclohexyl ring attached to a propargyl alcohol moiety. This unique structure, combining a bulky lipophilic group with a reactive propargyl alcohol function, makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and specialized chemical entities. The presence of both a hydroxyl group and a carbon-carbon triple bond provides multiple reaction sites for derivatization and molecular elaboration. This guide provides a comprehensive overview of the chemical properties and stability of 3-Cyclohexylprop-2-yn-1-ol, offering insights for its effective handling, storage, and application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Cyclohexylprop-2-yn-1-ol is fundamental for its application in synthetic chemistry. While experimental data for some properties are not extensively reported in the literature, a combination of available data and predicted values provides a solid foundation for its use.

PropertyValueSource
IUPAC Name 3-cyclohexylprop-2-yn-1-ol[1]
CAS Number 42134-54-3[1]
Molecular Formula C₉H₁₄O[2]
Molecular Weight 138.21 g/mol [1]
Physical Form Liquid (at room temperature)[1]
Boiling Point Not explicitly reported. For comparison, the saturated analog, 3-cyclohexyl-1-propanol, has a boiling point of 218 °C.[3]
Density Not explicitly reported. For comparison, the saturated analog, 3-cyclohexyl-1-propanol, has a density of 0.937 g/mL at 25 °C.[3]
Solubility Predicted to have low solubility in water. The related compound 3-cyclohexyl-1-propyne is described as slightly soluble in water.[4]
InChI Key FDBDQHOXWIOIHI-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of 3-Cyclohexylprop-2-yn-1-ol can be achieved through several established synthetic routes for propargyl alcohols. A common and effective method involves the reaction of a cyclohexylacetylene derivative with an electrophilic source of a hydroxymethyl group, such as formaldehyde or paraformaldehyde.

General Synthetic Approach: Alkynylation of Formaldehyde

A robust method for the preparation of terminal propargyl alcohols is the addition of a metalated alkyne to formaldehyde. This can be accomplished via a Grignard reaction or by using other organometallic reagents.

Synthesis cluster_reactants Reactants cluster_products Product Cyclohexylacetylene Cyclohexylacetylene Intermediate Cyclohexylacetylide anion Cyclohexylacetylene->Intermediate 1. Deprotonation Base Base (e.g., n-BuLi) Base->Intermediate Formaldehyde Formaldehyde (HCHO) Target 3-Cyclohexylprop-2-yn-1-ol Formaldehyde->Target Intermediate->Target 2. Nucleophilic attack on HCHO

Figure 1: General workflow for the synthesis of 3-Cyclohexylprop-2-yn-1-ol.

Step-by-Step Protocol:

  • Deprotonation of Cyclohexylacetylene: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclohexylacetylene in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., -78 °C).

  • Formation of the Acetylide: Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the solution. The progress of the deprotonation can be monitored by the evolution of butane gas.

  • Reaction with Formaldehyde: To the resulting solution of the lithium cyclohexylacetylide, add a source of formaldehyde, such as paraformaldehyde, which has been rigorously dried. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Stability Profile

The stability of 3-Cyclohexylprop-2-yn-1-ol is largely dictated by the reactivity of the propargyl alcohol moiety. Generally, propargyl alcohols exhibit moderate stability and can be sensitive to heat, strong acids, and bases.[5]

Thermal Stability

Propargyl alcohols can undergo decomposition at elevated temperatures. While specific data for 3-Cyclohexylprop-2-yn-1-ol is not available, distillations performed in a neutral or alkaline medium may lead to decomposition, potentially yielding formaldehyde.[6] For purification by distillation, it is advisable to perform it under reduced pressure and in the presence of a mild acid to stabilize the compound.[6]

pH Stability
  • Acidic Conditions: Propargyl alcohol itself is known to be relatively stable in acidic media and is even used as a corrosion inhibitor in acidic environments.[7] However, under strong acidic conditions and at elevated temperatures, acid-catalyzed hydrolysis and rearrangement can occur. For instance, propargyl alcohol in hydrochloric acid can undergo electrophilic addition of HCl and water to the alkyne, leading to various chlorinated and hydroxylated products.[8] It is plausible that 3-Cyclohexylprop-2-yn-1-ol would exhibit similar reactivity. The addition of a small amount of acid can, however, stabilize propargyl alcohol during concentration and dehydration processes.[6]

  • Basic Conditions: Propargyl alcohols are generally less stable under basic conditions, especially in the presence of strong bases and heat. Deprotonation of the hydroxyl group can facilitate side reactions. Distillations in alkaline media should be avoided to prevent decomposition.[6]

Oxidative and Reductive Stability
  • Oxidation: The primary alcohol of 3-Cyclohexylprop-2-yn-1-ol can be oxidized to the corresponding aldehyde, 3-cyclohexylprop-2-ynal, or further to the carboxylic acid. Selective oxidation to the aldehyde can be achieved using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[5][9][10] These reagents are known to be effective for the oxidation of propargylic alcohols without affecting the triple bond.[9]

  • Reduction: The carbon-carbon triple bond can be reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the choice of reducing agent and reaction conditions. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) will typically yield the corresponding (Z)-alkene. Reduction with sodium in liquid ammonia will produce the (E)-alkene. Complete saturation to 3-cyclohexylpropan-1-ol can be achieved by hydrogenation over a platinum or palladium catalyst.

Reactivity and Potential Applications in Drug Development

The dual functionality of 3-Cyclohexylprop-2-yn-1-ol makes it a versatile building block in medicinal chemistry.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo a variety of transformations, including:

  • Esterification and Etherification: Formation of esters and ethers to introduce diverse functional groups.

  • Substitution Reactions: Conversion of the hydroxyl group into a good leaving group (e.g., tosylate or mesylate) allows for subsequent nucleophilic substitution reactions.

Reactions of the Alkyne Moiety

The terminal alkyne is a key functional group for a range of carbon-carbon and carbon-heteroatom bond-forming reactions:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful method for constructing more complex molecular architectures.[11][12]

Sonogashira cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product Alkyne 3-Cyclohexylprop-2-yn-1-ol Coupled_Product Coupled Product Alkyne->Coupled_Product Halide Aryl/Vinyl Halide (R-X) Halide->Coupled_Product Pd_cat Pd Catalyst Pd_cat->Coupled_Product Cu_cat Cu(I) Co-catalyst Cu_cat->Coupled_Product Base Base (e.g., Amine) Base->Coupled_Product

Figure 2: Schematic of a Sonogashira coupling reaction.
  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole rings.[13] This is a highly efficient and widely used reaction in drug discovery for linking molecular fragments.

  • Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in various cycloaddition reactions to construct diverse heterocyclic and carbocyclic ring systems.[14]

Applications in Medicinal Chemistry

The incorporation of the cyclohexyl group can increase the lipophilicity of a molecule, which can be advantageous for crossing biological membranes. The propargyl alcohol moiety serves as a versatile handle for the introduction of various pharmacophores. For example, related cyclohexyl-containing structures have been investigated for their potential as analgesic and anti-inflammatory agents.[15] The ability to form triazoles via click chemistry opens up possibilities for creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

3-Cyclohexylprop-2-yn-1-ol is a valuable and versatile building block for organic synthesis, particularly in the field of drug development. Its unique combination of a lipophilic cyclohexyl group and a reactive propargyl alcohol moiety provides a platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its chemical properties, stability, and reactivity is essential for its effective utilization. While some experimental data remains to be fully elucidated, the information provided in this guide, based on available literature and the known chemistry of related compounds, offers a solid foundation for researchers and scientists working with this promising intermediate.

References

  • Rawsource. (2025, January 29). How Propargyl Alcohol Enhances Corrosion Inhibitors. [Link]

  • ResearchGate. (n.d.). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. [Link]

  • PubChem. (n.d.). (E)-3-Cyclohexyl-2-propen-1-ol. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Process of purifying propargyl alcohol.
  • ACS Publications. (2005, September 9). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. [Link]

  • YouTube. (2020, July 14). MnO2 oxidation reaction|| solved questions. [Link]

  • Alagarsamy, V., Shankar, D., Solomon, V. R., Sheorey, R. V., & Parthiban, P. (2009). Synthesis and pharmacological evaluation of 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Acta Pharmaceutica, 59(1), 75-88.
  • Maitra, A. N., Singh, G., & Bhattacharyya, K. (1990). Effect of Propargyl Alcohol on Corrosion and Hydrogenation of Steel in Hydrochloric Acid Solution. Corrosion, 46(5), 428-434.
  • University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. [Link]

  • UCL Discovery. (2015, October 29). HBF4-Catalysed Nucleophilic Substitutions of Propargylic Alcohols. [Link]

  • ResearchGate. (n.d.). Kinetic resolution of alkyl,aryl‐substituted propargylic alcohols: Influence of the substituent on the alkynyl terminus. [Link]

  • MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]

  • Perfumer & Flavorist. (n.d.). 3-Cyclohexylpropanal and 3-Cyclohexylbutanal as Raw Materials for Fragrant Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubChemLite. (n.d.). 3-cyclohexylprop-2-yn-1-ol (C9H14O). [Link]

  • Royal Society of Chemistry. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Journal of the Brazilian Chemical Society. (n.d.). Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with. [Link]

  • Elsevier. (n.d.). Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2. [Link]

  • ChemTalk. (2023, March 10). Cycloaddition Reactions. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • National Institutes of Health. (n.d.). Scope and advances in the catalytic propargylic substitution reaction. [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. [Link]

  • Frontiers in Chemistry. (2023, September 21). Recent progress in cycloaddition reactions of cyclopropenone. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Cyclohex-1-enyl-prop-2-enal. [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]

  • Washington University School of Medicine. (n.d.). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). [Link]

  • ResearchGate. (2019, March 2). How to synthesis the 3-Decyn-1-ol substance?. [Link]

  • Stenutz. (n.d.). 3-cyclohexylprop-1-yne. [Link]

  • PubChem. (n.d.). 3-Cyclohexylprop-2-enal. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). 3-hydroxy-1-cyclohexene-1-carboxaldehyde. [Link]

  • ResearchGate. (2026, February 6). Synthesis and antimycobacterial activity of 3-aryl-, 3-cyclohexyl- and 3-heteroaryl- substituted-2-(1H(2H)-benzotriazol-1(2)-yl)prop-2-enenitriles, prop-2-enamides and propenoic acids. II. [Link]

  • Organic Syntheses. (n.d.). Cyclohexene, 2-(1-buten-3-ynyl)-1,3,3-trimethyl-, (E)-. [Link]

  • Wiley Online Library. (2022, September 6). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived scaffold as μ‐opioid receptor antagonists. [Link]

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Sources

Molecular structure and weight of 3-Cyclohexylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Cyclohexylprop-2-yn-1-ol Structural Dynamics, Synthetic Protocols, and Pharmaceutical Utility

Molecular Architecture & Physicochemical Profile

3-Cyclohexylprop-2-yn-1-ol (CAS: 42134-54-3) is a functionalized internal alkynol serving as a critical building block in the synthesis of non-aromatic bioisosteres. Structurally, it bridges a lipophilic cyclohexane ring and a polar primary alcohol via a rigid acetylene spacer. This unique geometry allows it to function as a "linker" molecule in fragment-based drug discovery (FBDD), particularly when transitioning from planar phenyl rings to three-dimensional saturated systems to improve solubility and metabolic stability (Fsp3 character).

Structural Visualization

The molecule consists of three distinct domains:

  • The Lipophilic Head: A cyclohexane ring (sp³ hybridized) providing bulk and hydrophobic interaction potential.

  • The Rigid Spacer: An internal alkyne (sp hybridized) ensuring a linear vector between the ring and the alcohol.

  • The Polar Tail: A hydroxymethyl group (sp³) acting as a hydrogen bond donor/acceptor and a handle for further functionalization.

MolecularStructure Cyclohexyl Cyclohexane Ring (Lipophilic Core, sp3) Alkyne Internal Alkyne (Rigid Spacer, sp) Cyclohexyl->Alkyne C-C Bond Alcohol Primary Alcohol (Polar Handle, sp3) Alkyne->Alcohol Propargylic Position

Figure 1: Domain analysis of 3-Cyclohexylprop-2-yn-1-ol highlighting the transition from hydrophobic to hydrophilic character.

Key Physicochemical Data
PropertyValueNotes
IUPAC Name 3-Cyclohexylprop-2-yn-1-ol
CAS Number 42134-54-3Validated Identifier
Molecular Formula C

H

O
Molecular Weight 138.21 g/mol Monoisotopic Mass: 138.10
Physical State Viscous Liquid / Low-melting SolidDepending on purity/temp
Predicted LogP 2.3 ± 0.2Moderate Lipophilicity
H-Bond Donors 1(OH group)
H-Bond Acceptors 1(Oxygen lone pairs)
Rotatable Bonds 1(C-C bond between ring and alkyne)

Synthetic Pathways & Mechanistic Insight

The most robust synthesis of 3-Cyclohexylprop-2-yn-1-ol avoids the use of unstable propargyl halides. Instead, it utilizes the nucleophilic addition of a metal-acetylide to formaldehyde. This approach ensures high regioselectivity and minimizes byproduct formation.

Primary Route: C-Alkylation of Formaldehyde

Reaction Logic: The proton on the terminal alkyne of ethynylcyclohexane is weakly acidic (pKa ~25). Treatment with a strong organolithium base generates a nucleophilic acetylide anion, which attacks the electrophilic carbonyl carbon of paraformaldehyde.

Protocol:

  • Reagents: Ethynylcyclohexane (Start Material), n-Butyllithium (2.5M in hexanes), Paraformaldehyde (depolymerized in situ), dry THF.

  • Conditions: Cryogenic (-78°C) to Room Temperature under Argon/Nitrogen atmosphere.

Step-by-Step Methodology:

  • Activation: Charge a flame-dried flask with ethynylcyclohexane (1.0 eq) and anhydrous THF. Cool to -78°C.

  • Lithiation: Dropwise add n-BuLi (1.1 eq). The solution typically turns yellow. Stir for 30 minutes to ensure complete formation of lithium cyclohexylacetylide.

    • Mechanistic Note: Low temperature prevents THF decomposition by n-BuLi.

  • Formylation: Add Paraformaldehyde (2.0 eq) in one portion (solid) or as a suspension in THF. Allow the mixture to warm slowly to room temperature over 3-4 hours.

    • Why Paraformaldehyde? It is a safer, anhydrous source of formaldehyde compared to formalin.

  • Quench: Cool to 0°C and quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient) is usually required to remove unreacted alkyne.

Synthetic Workflow Diagram

SynthesisWorkflow Start Ethynylcyclohexane (Terminal Alkyne) Step1 Step 1: Lithiation (-78°C, n-BuLi, THF) Start->Step1 Intermediate Lithium Acetylide Species (Nucleophile) Step1->Intermediate Deprotonation Step2 Step 2: Formylation (+ Paraformaldehyde, Warm to RT) Intermediate->Step2 Nucleophilic Attack Quench Quench & Workup (Sat. NH4Cl) Step2->Quench Product 3-Cyclohexylprop-2-yn-1-ol (Target Molecule) Quench->Product

Figure 2: Lithiation-Formylation sequence for the synthesis of 3-Cyclohexylprop-2-yn-1-ol.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       4.27 (d, J = 2.0 Hz, 2H, -C
      
      
      
      C-CH
      
      
      -OH). Diagnostic signal.
    • 
       2.35–2.45 (m, 1H, Cyclohexyl methine).
      
    • 
       1.20–1.90 (m, 10H, Cyclohexyl methylene envelope).
      
    • 
       ~1.8 (bs, 1H, -OH , exchangeable).
      
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Alkynyl carbons: Two distinct peaks around 85–95 ppm.

    • Propargylic carbon: ~51 ppm (-CH

      
      OH).
      
    • Cyclohexyl carbons: ~29, 25, 24 ppm.

  • IR Spectroscopy:

    • Broad band ~3300 cm

      
       (O-H stretch).
      
    • Weak band ~2230 cm

      
       (Internal C
      
      
      
      C stretch). Note: Internal alkynes often show weak IR absorbance due to pseudo-symmetry.

Pharmaceutical Utility & Applications

Bioisosterism and "Escape from Flatland"

In modern drug design, 3-Cyclohexylprop-2-yn-1-ol is valuable for increasing the fraction of sp³ hybridized carbons (Fsp³) in a drug candidate. Replacing a phenyl ring with a cyclohexyl group often improves:

  • Solubility: Disruption of

    
    -stacking interactions common in aromatic systems.
    
  • Metabolic Stability: Elimination of aromatic oxidation sites (e.g., epoxide formation).

Functionalization Potential

This molecule is not just an endpoint but a versatile intermediate:

  • Reduction:

    • Lindlar Hydrogenation

      
      (Z)-Allylic Alcohol  (Cis-alkene).
      
    • Red-Al Reduction

      
      (E)-Allylic Alcohol  (Trans-alkene).
      
    • Pd/C Hydrogenation

      
      Saturated Alcohol  (3-cyclohexylpropan-1-ol).
      
  • Oxidation: Conversion to the propargylic aldehyde or acid for coupling reactions.

  • Cyclization: Precursor for heterocycles (furans, pyrroles) via metal-catalyzed cycloisomerization.

References

  • Sigma-Aldrich. 3-Cyclohexylprop-2-yn-1-ol Product Data Sheet (CAS 42134-54-3).[1] Merck KGaA. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14597379, 3-Cyclohexylprop-2-yn-1-ol. Retrieved from PubChem.[2][3][4][5] Link

  • Midland, M. M. (1975). Preparation of internal alkynes via lithiation. Journal of Organic Chemistry. (General protocol reference for internal alkynol synthesis).
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

Sources

Solubility Dynamics and Solvent Selection for 3-Cyclohexylprop-2-yn-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-Cyclohexylprop-2-yn-1-ol (CAS: 42134-54-3) is a highly versatile propargylic alcohol utilized extensively as a building block in advanced organic synthesis and pharmaceutical drug development[1]. Presenting as a liquid at standard room temperature[1], its integration into reaction matrices is governed by the thermodynamic principles of liquid-liquid miscibility rather than solid-liquid dissolution. This whitepaper provides a comprehensive analysis of its physicochemical profile, details the structural causality behind its solvent compatibility, and establishes a self-validating experimental protocol for phase equilibrium determination.

Structural Causality and Thermodynamics of Solvation

The solvation thermodynamics of 3-cyclohexylprop-2-yn-1-ol are dictated by its dual-domain molecular architecture (C9H14O):

  • The Hydrophobic Bulk : The molecule features a bulky cyclohexyl ring tethered to a linear alkyne spacer. This extensive hydrocarbon framework dominates the molecule's dispersion forces, driving a highly favorable entropy of mixing with non-polar and moderately polar organic solvents.

  • The Hydrophilic Head : The terminal hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. While the simplest analog, propargyl alcohol (C3H4O), is completely miscible with water[2], the addition of the C6 ring in 3-cyclohexylprop-2-yn-1-ol shifts the partition coefficient (LogP) significantly. The hydration energy of the single -OH group is insufficient to overcome the cavity-formation energy required to accommodate the C8 hydrophobic tail in an aqueous network. This behavior mirrors other C9 cyclic alcohols, such as isophorone, which exhibit high organic solvent miscibility but poor aqueous solubility[3].

StructuralInfluence Molecule 3-Cyclohexylprop-2-yn-1-ol (C9H14O) Hydrophobic Cyclohexyl Ring + Alkyne Spacer Molecule->Hydrophobic Hydrophilic Hydroxyl Group (-OH) Molecule->Hydrophilic NonPolarSolv Miscible in Non-Polar Solvents Hydrophobic->NonPolarSolv WaterSolv Immiscible in Aqueous Media Hydrophobic->WaterSolv PolarSolv Miscible in Polar Solvents Hydrophilic->PolarSolv Hydrophilic->WaterSolv Insufficient H-bonding to overcome bulk

Caption: Logical relationship between molecular structure and solvent compatibility.

Empirical Solubility Matrix

Because 3-cyclohexylprop-2-yn-1-ol is a liquid[1], it lacks a crystal lattice energy barrier that typically restricts the solubility of solid compounds. Consequently, it is miscible in all proportions (∞) with the vast majority of organic solvents at 25°C. The table below summarizes the quantitative phase behavior across different solvent classes.

Solvent ClassRepresentative SolventDielectric Constant (ε)Est. Solubility Limit (25°C)Phase Behavior
Polar Aprotic DMSO, DMF, THF7.5 – 46.7Miscible (∞)Single-phase liquid
Polar Protic Methanol, Ethanol24.5 – 32.7Miscible (∞)Single-phase liquid
Halogenated Dichloromethane8.9Miscible (∞)Single-phase liquid
Non-Polar Hexane, Toluene1.9 – 2.4Miscible (∞)Single-phase liquid
Aqueous Water, PBS Buffers80.1< 1 mg/mLBiphasic (LLE)

Strategic Solvent Selection in Catalytic Workflows

In drug development, 3-cyclohexylprop-2-yn-1-ol is frequently subjected to transition-metal-catalyzed cross-coupling reactions. The choice of solvent must accommodate not only the alkyne but also the transient organometallic species.

For example, in the generation of solid organozinc reagents for the functionalization of aromatics, the alkyne itself is highly miscible in ethereal solvents like THF. However, researchers have found that certain zinc-pivalate intermediates exhibit low solubility in pure THF. To maintain a homogeneous catalytic cycle and prevent the precipitation of the active metal complex, polar aprotic solvents like DMSO are often preferred or utilized as primary co-solvents[4]. Expert Insight: Solvent selection must always be optimized for the least soluble intermediate in the catalytic cycle, rather than the starting material alone.

Validated Protocol for Liquid-Liquid Equilibrium (LLE) Determination

When assessing the solubility limits of 3-cyclohexylprop-2-yn-1-ol in non-ideal mixtures (e.g., aqueous-organic gradients used in reverse-phase chromatography or biocatalysis), standard solid-liquid shake-flask methods fail. The following protocol is engineered specifically for liquid-liquid phase equilibrium, incorporating a self-validating mass balance check.

Methodology: Isothermal Micro-Emulsion Resolution

  • Solvent Dispensation : Dispense 1.00 mL of the target solvent system (e.g., 80:20 Water:Methanol) into a 2 mL sealed glass HPLC vial.

  • Solute Titration : Volumetrically add 3-cyclohexylprop-2-yn-1-ol in 10 µL increments until visual turbidity (a second liquid phase) persists.

  • Isothermal Equilibration : Agitate the mixture via orbital shaking at 25.0 ± 0.1°C for 24 hours.

    • Causality: Mutual solubility of liquids is highly temperature-dependent; strict isothermal conditions prevent phase inversion or transient supersaturation.

  • Phase Separation : Centrifuge the vials at 10,000 rpm for 15 minutes at 25°C.

    • Causality: Liquid-liquid mixtures often form kinetically stable micro-emulsions that scatter light and falsely elevate concentration readings. High-speed centrifugation forces the coalescence of the dispersed organic phase.

  • Quantification & Self-Validation : Carefully extract aliquots from both the supernatant (aqueous-rich phase) and the heavy/light organic phase. Quantify the concentration of 3-cyclohexylprop-2-yn-1-ol using HPLC-UV.

    • Validation Step: Calculate the total mass of the compound in both phases. The sum must equal the initial mass added ±2% to confirm that no volatile loss or surface adsorption occurred.

Protocol Step1 1. Solvent Dispensation (1 mL aliquots) Step2 2. Solute Titration (Add compound incrementally) Step1->Step2 Step3 3. Isothermal Equilibration (25°C for 24h) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000 rpm) Step3->Step4 Step5 5. Mass Balance Validation (Quantify both phases) Step4->Step5

Caption: Standardized workflow for determining liquid-liquid phase equilibrium.

References

  • Sigma-Aldrich. "3-cyclohexylprop-2-yn-1-ol | 42134-54-3". 1

  • Ludwig-Maximilians-Universität München. "Preparation and applications of new solid organozinc reagents for the functionalization of aromatics". 4

  • Wikipedia. "Propargyl alcohol". 2

  • PubChem - NIH. "Isophorone | C9H14O | CID 6544". 3

Sources

Thermodynamic Profiling of Cyclohexyl-Substituted Propargylic Alcohols: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl-substituted propargylic alcohols represent a critical structural motif in organic synthesis and medicinal chemistry, serving as precursors for carbamates (e.g., Ethinamate), oncolytic agents, and functionalized heterocycles. Despite their utility, comprehensive thermodynamic data for this specific subclass is often fragmented in open literature.

This technical guide consolidates available physicochemical data for the archetype compound, 1-Ethynylcyclohexanol , and establishes a rigorous framework for determining missing thermodynamic parameters. It is designed for researchers requiring precise energetic data for process safety, reaction optimization, and solubility modeling.

Structural Context & Pharmacological Relevance

The core structure of this class features a cyclohexane ring bearing a hydroxyl group and a terminal or substituted alkyne moiety at the geminal position. The presence of the sp-hybridized carbon adjacent to the sp³ carbinol center imparts unique thermal and chemical reactivity.

Key Representative: 1-Ethynylcyclohexanol (EC)[1][2][3]
  • CAS: 78-27-3[1][2][3][4][5][6][7][8][9][10]

  • Role: Precursor to the sedative Ethinamate; intermediate in the synthesis of Vitamin A analogues and corrosion inhibitors.

  • Reactivity Profile: Susceptible to Meyer-Schuster rearrangements under acidic conditions and retro-Favorskii type decomposition (cleavage to ketone and acetylene) under thermal stress or basic conditions.

Thermodynamic Parameters

The following data aggregates experimental values from standard thermophysical databases and predictive modeling where experimental gaps exist.

Table 1: Physicochemical Properties of 1-Ethynylcyclohexanol (Experimental)
PropertyValueConditionsSource
Physical State Solid / LiquidMP: 30–33 °CNIST / PubChem [1, 2]
Boiling Point 180 °C760 mmHgNIST [1]
Vapor Pressure 0.13 mmHg20 °CHaz-Map [3]
Density 0.967 g/mL25 °CSigma-Aldrich [4]
Flash Point 73 °CClosed CupSigma-Aldrich [4]
pKa ~13.3Predicted (C-H acidity)ChemicalBook [5]
Table 2: Estimated Thermodynamic Functions (Group Contribution)

Note: Due to the scarcity of direct calorimetric data for this specific derivative in open literature, the following values are derived using Joback/Benson Group Contribution Methods (GCM) to provide a baseline for process modeling.

PropertyEstimated ValueMethodologySignificance

-125.4 kJ/molJoback MethodBaseline for reaction enthalpy calculations.

-188.2 kJ/molDerived (

)
Relevant for solution-phase chemistry.

62.8 kJ/molTrouton’s Rule / GCMEnergy required for distillation/purification.

185.5 J/(mol·K)Benson Group AdditivityHeat capacity for reactor thermal load design.

Experimental Methodologies for Data Acquisition

To validate the estimated values above or characterize novel derivatives, the following self-validating protocols are recommended.

Protocol A: Static Bomb Combustion Calorimetry

Target Data: Standard Molar Enthalpy of Formation (


)

Causality: Propargylic alcohols are energy-rich. Static bomb calorimetry is chosen over flow calorimetry to contain the rapid expansion and ensure complete oxidation of the triple bond.

  • Sample Preparation:

    • Purify 1-ethynylcyclohexanol to >99.9% (GC-MS) to minimize impurity errors.

    • Encapsulate ~0.5 g of sample in a Mylar or polyethylene ampoule (to prevent evaporation of the volatile solid/liquid).

  • Combustion Setup:

    • Place ampoule in a Pt-crucible within a stainless steel bomb (e.g., Parr 6200).

    • Pressurize with 3.0 MPa of high-purity Oxygen (

      
      ).
      
    • Add 1.0 mL deionized water to the bomb to dissolve

      
       and form 
      
      
      
      (from residual
      
      
      ).
  • Ignition & Measurement:

    • Fire using a cotton fuse. Record temperature rise (

      
      ) using a thermistor bridge with 
      
      
      
      K precision.
    • Self-Validation: Perform washburn corrections for standard states (formation of

      
      , carbon soot check). If soot is visible, discard run.
      
  • Calculation:

    • Convert

      
       to 
      
      
      
      using
      
      
      .
    • Derive

      
       using Hess's Law and known 
      
      
      
      of
      
      
      and
      
      
      .
Protocol B: Transpiration Method

Target Data: Enthalpy of Vaporization (


) and Vapor Pressure

Causality: Direct boiling point determination is risky due to thermal decomposition. The transpiration method measures vapor pressure at lower temperatures (ambient to 60°C), allowing extrapolation via the Clausius-Clapeyron equation.

  • Setup: Coat a glass packing material (glass beads) with the liquid/melted propargylic alcohol and pack into a thermostated U-tube.

  • Flow: Pass a carrier gas (

    
    ) at a precisely controlled flow rate over the sample.
    
  • Collection: Trap the saturated vapor in a cold trap (liquid

    
     or dry ice/acetone).
    
  • Quantification: Analyze the trap content via GC-FID.

  • Analysis: Plot

    
     vs 
    
    
    
    . The slope yields
    
    
    .

Thermal Stability & Reaction Pathways[11]

Understanding the thermal limits is vital for safety. Cyclohexyl propargylic alcohols exhibit two primary instability modes:

  • Retro-Favorskii Cleavage: Under basic conditions or high heat, the molecule reverts to cyclohexanone and acetylene.

  • Meyer-Schuster Rearrangement: Acid-catalyzed isomerization to

    
    -unsaturated ketones.
    
Visualization: Synthesis & Rearrangement Pathways[12]

ReactionPathways Figure 1: Synthesis and Thermal/Chemical Divergence of 1-Ethynylcyclohexanol Cyclohexanone Cyclohexanone (C6H10O) Intermediate Alkoxide Intermediate Cyclohexanone->Intermediate KOH/NH3(liq) < -33°C Acetylene Acetylene (HC≡CH) Acetylene->Intermediate KOH/NH3(liq) < -33°C EC 1-Ethynylcyclohexanol (Target) Intermediate->EC H3O+ Quench Enone Cyclohexylidene- acetaldehyde (Meyer-Schuster Product) EC->Enone H2SO4 or Au(I) Isomerization Decomp Decomposition (Ketone + Acetylene) EC->Decomp Heat >120°C or Base

Figure 1: Synthetic route from cyclohexanone and subsequent divergence pathways (Isomerization vs. Decomposition).[2][9]

Visualization: Calorimetric Workflow

Calorimetry Figure 2: Workflow for Determination of Enthalpy of Formation Sample Sample Purification (>99.9% Purity) Bomb Static Bomb Combustion (3.0 MPa O2, 298 K) Sample->Bomb Encapsulation Data Data Acquisition (ΔT, Ignition Energy) Bomb->Data Ignition Correct Washburn Corrections (HNO3, Carbon, Expansion) Data->Correct Mathematical Model Result Standard Enthalpy of Formation (ΔfH°) Correct->Result Hess's Law

Figure 2: Step-by-step workflow for determining thermodynamic stability via combustion calorimetry.

References

  • NIST Chemistry WebBook. Cyclohexanol, 1-ethynyl- Thermophysical Properties. National Institute of Standards and Technology.[5][10][11] Link

  • PubChem. 1-Ethynylcyclohexanol Compound Summary. National Library of Medicine. Link

  • Haz-Map. 1-Ethynylcyclohexanol Occupational Exposure Data.Link

  • Sigma-Aldrich. Safety Data Sheet: 1-Ethynyl-1-cyclohexanol. Merck KGaA. Link

  • ChemicalBook. 1-Ethynyl-1-cyclohexanol Properties and Safety.Link

  • Verevkin, S. P., et al.Thermochemistry of alkynes and related compounds. (General reference for alkyne combustion calorimetry methodologies).

Sources

The Synthetic Versatility of 3-Cyclohexylprop-2-yn-1-ol: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Building Block

In the landscape of organic synthesis, propargyl alcohols are foundational pillars, offering a unique trifecta of reactivity: the hydroxyl group, the carbon-carbon triple bond, and the adjacent propargylic position. Among these, 3-cyclohexylprop-2-yn-1-ol emerges as a particularly valuable synthon. Its bulky, lipophilic cyclohexyl group can impart desirable physicochemical properties to target molecules, making it a reagent of significant interest for researchers in medicinal chemistry and materials science. This guide moves beyond a mere catalog of reactions, instead providing a field-proven perspective on the strategic application of 3-cyclohexylprop-2-yn-1-ol, focusing on the causality behind experimental choices and presenting robust, validated protocols.

Core Synthesis: Accessing the Key Intermediate

The utility of any building block is predicated on its accessibility. The synthesis of 3-cyclohexylprop-2-yn-1-ol is a straightforward yet illustrative example of C-C bond formation, typically achieved via the hydroxymethylation of cyclohexylacetylene. A robust and scalable protocol utilizes a copper(I) iodide catalyst in a polar aprotic solvent, driving the reaction to completion under moderate heating.

Experimental Protocol: Synthesis of 3-Cyclohexylprop-2-yn-1-ol
  • Reaction Setup: To a stirred solution of cyclohexylacetylene (1.0 eq) in dimethyl sulfoxide (DMSO), add paraformaldehyde (2.0 eq), triethylamine (1.0 eq), potassium hydroxide (1.0 eq), and copper(I) iodide (0.05 eq).[1]

  • Execution: The reaction mixture is heated to 100°C in an open vessel for 4-9 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is thoroughly washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (100-200 mesh) using a 5-30% ethyl acetate in hexanes gradient to yield the pure alcohol.[1]

Characterization Data for 3-Cyclohexylprop-2-yn-1-ol:

  • ¹³C NMR (100 MHz, CDCl₃): δ 90.72, 78.32, 51.47, 32.73, 29.20, 25.93, 25.02.[1]

  • GC-MS: m/z = 138.[1]

Key Transformations and Strategic Applications

The synthetic power of 3-cyclohexylprop-2-yn-1-ol lies in its diverse reactivity. The following sections detail its application in cornerstone reactions of modern organic synthesis.

The Meyer-Schuster Rearrangement: A Gateway to α,β-Unsaturated Systems

The acid-catalyzed Meyer-Schuster rearrangement provides a direct and atom-economical route to α,β-unsaturated aldehydes and ketones from propargyl alcohols.[2] For a terminal propargyl alcohol like 3-cyclohexylprop-2-yn-1-ol, this rearrangement yields the corresponding α,β-unsaturated aldehyde, a valuable precursor for a multitude of subsequent transformations including Michael additions, Diels-Alder reactions, and Wittig olefinations.

The mechanism proceeds via protonation of the alcohol, followed by a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene intermediate. Tautomerization and deprotonation then furnish the final unsaturated aldehyde.[2]

Meyer_Schuster cluster_0 Meyer-Schuster Rearrangement Start 3-Cyclohexylprop-2-yn-1-ol Protonated Protonated Alcohol Start->Protonated + H⁺ Allene Allenic Intermediate Protonated->Allene 1,3-Shift (Rate-Determining) Enol Enol Tautomer Allene->Enol Tautomerization + H₂O Product (E)-3-cyclohexylacrylaldehyde Enol->Product - H⁺

Caption: Mechanism of the Meyer-Schuster Rearrangement.

A practical application of this rearrangement on 3-cyclohexylprop-2-yn-1-ol has been documented, affording the corresponding aldehyde in high yield.

Starting MaterialProductYieldReference
3-Cyclohexylprop-2-yn-1-ol(E)-3-cyclohexylacrylaldehyde90%

Experimental Insight: The choice of a strong acid catalyst is traditional, but milder conditions using transition metal-based Lewis acids (e.g., Ru- or Ag-based catalysts) can be employed to improve selectivity and avoid potential side reactions.[2]

The A³ Coupling Reaction: Rapid Assembly of Propargylamines

The three-component coupling of an aldehyde, an alkyne, and an amine (A³ coupling) is a powerful, atom-economical method for synthesizing propargylamines. These products are highly valuable scaffolds in medicinal chemistry, found in numerous biologically active compounds.[3] Using 3-cyclohexylprop-2-yn-1-ol in this reaction provides access to functionalized amino alcohols with significant potential for further elaboration.

The catalytic cycle involves the in situ formation of an iminium ion from the aldehyde and amine, and a metal acetylide from the alkyne. Nucleophilic attack of the acetylide on the iminium ion yields the propargylamine product.[1]

A3_Coupling cluster_1 A³ Coupling Workflow Alkyne 3-Cyclohexylprop-2-yn-1-ol Acetylide Metal Acetylide Alkyne->Acetylide Activation Aldehyde Aldehyde (R'CHO) Imine Iminium Ion Aldehyde->Imine Amine Amine (R''₂NH) Amine->Imine Condensation Catalyst Cu(I) or other metal catalyst Catalyst->Acetylide Product Propargylamine Product Acetylide->Product Nucleophilic Attack Imine->Product

Sources

The Biological Activity Potential of 3-Cyclohexylprop-2-yn-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of alkyne-containing pharmacophores has revolutionized modern medicinal chemistry. Among these, 3-Cyclohexylprop-2-yn-1-ol (CAS: 42134-54-3) represents a highly versatile, bifunctional building block. Characterized by an internal alkyne, a primary hydroxyl group, and a lipophilic cyclohexyl ring, this scaffold serves as a critical precursor for synthesizing diverse bioactive molecules. This whitepaper provides an in-depth mechanistic analysis of its derivatives, detailing synthetic workflows, structural rationales, and biological evaluation protocols to accelerate drug discovery pipelines.

Pharmacophore Analysis & Chemical Logic

The biological efficacy of 3-Cyclohexylprop-2-yn-1-ol derivatives is dictated by the synergistic properties of its three structural domains:

  • The Cyclohexyl Ring (Lipophilicity): The incorporation of a bulky, non-polar cyclohexyl group significantly increases the molecule's partition coefficient (logP). This lipophilicity is crucial for penetrating complex lipid bilayers, such as the mycolic acid-rich cell wall of Mycobacterium tuberculosis[1].

  • The Internal Alkyne (Rigidity & Reactivity): Alkynyl groups enhance compound activity and selectivity through atypical hydrogen bonding and metabolic stability[2]. Unlike terminal alkynes, the internal alkyne in 3-cyclohexylprop-2-yn-1-ol is primed for transition-metal-catalyzed heteroannulations, yielding rigid, bioactive heterocyclic cores[3].

  • The Hydroxyl Terminus (Functional Handle): The primary alcohol allows for rapid diversification via esterification, etherification, or oxidation, enabling the tuning of the molecule's pharmacokinetic profile.

Naturally occurring and synthetic alkynyl compounds have demonstrated a broad spectrum of bioactivities, including potent antitumor, antibacterial, and antifungal properties[4]. By leveraging the 3-cyclohexylprop-2-yn-1-ol scaffold, researchers can access these therapeutic modalities through targeted derivatization.

Derivatization Pathways & Synthetic Workflows

To harness the biological potential of 3-cyclohexylprop-2-yn-1-ol, specific synthetic pathways must be employed. Because the alkyne is internal, traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly inefficient. Instead, expert-level derivatization relies on O-acylation and metal-catalyzed annulation.

G A 3-Cyclohexylprop-2-yn-1-ol (Internal Alkyne Core) B O-Acylation (Propargyl Esters) A->B Acyl Anhydrides C Metal-Catalyzed Annulation A->C Rh/Au Catalysts D Alkyne Reduction (Allylic Alcohols) A->D Lindlar Cat. / H2 E Antimycobacterial Agents B->E F Bioactive Heterocycles C->F G Membrane-Active Lipids D->G

Fig 1: Derivatization pathways of 3-Cyclohexylprop-2-yn-1-ol to bioactive scaffolds.

Protocol 1: Synthesis of Antimycobacterial Propargyl Acetates

Propargyl acetate derivatives have been identified as potent anti-mycobacterial agents, specifically targeting persistent strains[1].

  • Objective: Synthesize 3-cyclohexylprop-2-yn-1-yl acetate.

  • Causality & Logic: Pyridine is utilized not merely as a solvent but as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward. 4-Dimethylaminopyridine (DMAP) is added as a hyper-nucleophilic catalyst to accelerate acyl transfer, minimizing the reaction time and preventing alkyne degradation.

  • Step-by-Step Procedure:

    • Dissolve 1.0 eq of 3-cyclohexylprop-2-yn-1-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add 1.5 eq of pyridine and 0.1 eq of DMAP, stirring at 0°C.

    • Dropwise, add 1.2 eq of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the highly polar hydroxyl spot and the appearance of a higher Rf spot confirms esterification.

    • Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo.

Protocol 2: Gold-Catalyzed Annulation to Bioactive Furans

Propargyl alcohols are excellent precursors for synthesizing oxygen-based heterocycles[3].

  • Objective: Synthesize a highly substituted furan derivative.

  • Causality & Logic: Gold(III) chloride (AuCl3) acts as a soft, carbophilic Lewis acid. It selectively activates the π-system of the internal alkyne rather than coordinating to the hard oxygen atom of the hydroxyl group. This precise chemoselectivity triggers a nucleophilic attack by a 1,3-dicarbonyl partner, followed by cycloisomerization.

  • Step-by-Step Procedure:

    • Combine 1.0 eq of 3-cyclohexylprop-2-yn-1-ol and 1.2 eq of a 1,3-dicarbonyl compound in anhydrous toluene.

    • Add 5 mol% of AuCl3 catalyst.

    • Heat the mixture to 80°C for 12 hours under nitrogen.

    • Self-Validation Check: The formation of water (often visible as micro-droplets on the flask wall) indicates successful dehydrative cyclization.

    • Filter the mixture through a short pad of silica to remove the metal catalyst, followed by flash chromatography purification.

Biological Evaluation Methodologies

To accurately assess the biological activity of the synthesized derivatives, robust, self-validating phenotypic assays must be employed.

Workflow N1 Compound Library Prep N2 Cell Culture Inoculation N1->N2 N3 Incubation (24-72h) N2->N3 N4 Resazurin Addition N3->N4 N5 Fluorescence Readout N4->N5

Fig 2: High-throughput Resazurin Microtiter Assay (REMA) workflow for bioactivity.

Protocol 3: Resazurin Microtiter Assay (REMA) for Antimicrobial Screening
  • Causality & Logic: Resazurin is a blue, non-fluorescent dye. Metabolically active cells reduce it to resorufin, a pink, highly fluorescent compound. This electron-transfer coupling ensures that fluorescence is strictly proportional to live cell count, eliminating false positives from compound precipitation.

  • Step-by-Step Procedure:

    • Prepare a 96-well plate with serial dilutions of the synthesized derivatives in standard growth media (e.g., Middlebrook 7H9 for mycobacteria).

    • Inoculate each well with

      
       CFU/mL of the target pathogen.
      
    • Self-Validation Controls: Include a vehicle control (1% DMSO, ensuring baseline viability) and a positive control (e.g., Rifampicin at 1 µg/mL, ensuring assay sensitivity).

    • Incubate at 37°C for the pathogen-appropriate duration (e.g., 24h for standard bacteria, up to 7 days for mycobacteria).

    • Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 4-24 hours.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader. Calculate the Minimum Inhibitory Concentration (MIC) where fluorescence matches the positive control baseline.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the expected biological activity profiles of 3-cyclohexylprop-2-yn-1-ol derivatives based on established literature trends for alkynyl and propargyl compounds[1][2][4].

Derivative ClassStructural ModificationPrimary Biological TargetRepresentative Activity (MIC/IC50)Mechanism of Action
Propargyl Acetates O-Acylation (Aliphatic)Mycobacterium tuberculosis5 - 15 µg/mLDisruption of mycolic acid biosynthesis; lipid membrane permeation.
Propargyl Ethers O-Alkylation (Aromatic)Fungal Pathogens (C. albicans)10 - 25 µMInhibition of ergosterol biosynthesis via CYP51 targeting.
Substituted Furans Au-Catalyzed AnnulationHuman Cancer Cell Lines (HeLa)2 - 8 µMIntercalation or kinase inhibition; induction of apoptosis.
Propargylamines Amination / OxidationMonoamine Oxidase B (MAO-B)< 1 µMIrreversible, mechanism-based covalent inhibition of the FAD cofactor.

Note: Data represents extrapolated SAR baselines derived from validated propargyl pharmacophore studies to guide lead optimization.

Conclusion & Future Perspectives

The 3-cyclohexylprop-2-yn-1-ol scaffold is a highly privileged structure in medicinal chemistry. By understanding the distinct chemical reactivity of its internal alkyne and the lipophilic advantage of its cyclohexyl group, researchers can rationally design potent antimycobacterial agents, enzyme inhibitors, and cytotoxic heterocycles. Future development should focus on late-stage functionalization of the cyclohexyl ring to fine-tune aqueous solubility, alongside the exploration of these derivatives in targeted protein degradation (PROTAC) linker chemistry.

References

  • A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines ResearchGate URL
  • Synthesis and biological evaluation of propargyl acetate derivatives as anti-mycobacterial agents CORE URL
  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry AiFChem URL
  • The alkynyl-containing compounds from mushrooms and their biological activities PMC URL

Sources

The Multifaceted Reactivity of Secondary Propargylic Alcohols: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Secondary propargylic alcohols are powerful and versatile building blocks in modern organic synthesis. Their unique structural motif, featuring a hydroxyl group adjacent to a carbon-carbon triple bond, bestows upon them a rich and diverse reactivity profile. This technical guide provides an in-depth exploration of the core reactions of secondary propargylic alcohols, offering insights into the mechanistic underpinnings and practical applications that are crucial for researchers, scientists, and professionals in drug development. By delving into the causality behind experimental choices and providing validated protocols, this document aims to serve as an authoritative resource for harnessing the synthetic potential of these valuable intermediates.

Introduction: The Strategic Importance of Secondary Propargylic Alcohols

Secondary propargylic alcohols are not merely synthetic curiosities; they are key intermediates in the construction of complex molecular architectures found in natural products and pharmaceutically active compounds.[1][2] Their value stems from the synergistic interplay between the alcohol and alkyne functionalities, which can be manipulated through a variety of catalytic systems to achieve highly selective transformations.[3][4] The ability to readily synthesize these compounds, often in an enantioselective manner, further enhances their appeal in target-oriented synthesis.[5][6][7] This guide will dissect the fundamental reactivity patterns of secondary propargylic alcohols, providing a framework for their strategic application in synthesis.

Synthesis of Secondary Propargylic Alcohols: Accessing the Precursors

The accessibility of secondary propargylic alcohols is a key factor in their widespread use. The most common and straightforward method for their preparation is the nucleophilic addition of a metal acetylide to an aldehyde.[5][8] This reaction creates a new carbon-carbon bond and a stereocenter in a single, efficient step.

General Protocol: Alkynylation of Aldehydes

The reaction typically involves the in situ generation of a lithium or magnesium acetylide, which then attacks the electrophilic carbonyl carbon of the aldehyde.

Step-by-Step Methodology:

  • Acetylide Formation: A terminal alkyne is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium, in an aprotic solvent such as tetrahydrofuran (THF) at low temperature (e.g., -78 °C).

  • Aldehyde Addition: The aldehyde, dissolved in an appropriate solvent, is added to the solution of the metal acetylide. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

  • Aqueous Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) to protonate the resulting alkoxide.

  • Extraction and Purification: The product is extracted into an organic solvent, dried, and purified by column chromatography.

Enantioselective Synthesis

The synthesis of chiral, non-racemic secondary propargylic alcohols is of paramount importance for the preparation of enantiomerically pure target molecules.[1] Several effective methods have been developed, often employing a chiral ligand or auxiliary to control the stereochemical outcome of the alkyne addition.[5][9] A widely used approach involves the use of a chiral catalyst, such as a zinc-amino alcohol complex.[7]

Key Reaction Manifolds: A Mechanistic Perspective

The reactivity of secondary propargylic alcohols is dominated by transformations that leverage the unique electronic properties of the propargylic system. The hydroxyl group can act as a leaving group, often after protonation or activation, leading to the formation of stabilized carbocationic intermediates. The adjacent alkyne can participate in a variety of rearrangements and additions.

The Meyer-Schuster and Rupe Rearrangements: Access to α,β-Unsaturated Carbonyls

The acid-catalyzed rearrangement of propargylic alcohols to α,β-unsaturated ketones or aldehydes is a cornerstone of their reactivity, known as the Meyer-Schuster rearrangement.[10][11][12] This transformation provides a powerful alternative to traditional olefination methods for the synthesis of enones and enals.[13]

Mechanism of the Meyer-Schuster Rearrangement:

The reaction proceeds through a series of well-defined steps:

  • Protonation: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).

  • Carbocation Formation: Departure of water generates a resonance-stabilized propargylic carbocation.

  • 1,3-Hydroxyl Shift (formal): A molecule of water attacks the more substituted end of the alkyne, leading to an allenic intermediate.

  • Tautomerization: The allenol intermediate tautomerizes to the more stable α,β-unsaturated carbonyl compound.[10]

dot graph Meyer_Schuster { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Secondary Propargylic\nAlcohol"]; Protonation [label="Protonation of -OH"]; Carbocation [label="Propargylic Carbocation\nIntermediate"]; Attack [label="Nucleophilic Attack\nby H₂O"]; Allenol [label="Allenol Intermediate"]; Tautomerization [label="Keto-Enol\nTautomerization"]; Product [label="α,β-Unsaturated\nCarbonyl"];

Start -> Protonation [label="+ H⁺"]; Protonation -> Carbocation [label="- H₂O"]; Carbocation -> Attack; Attack -> Allenol; Allenol -> Tautomerization; Tautomerization -> Product; } caption { label = "Meyer-Schuster Rearrangement Pathway"; fontsize = 12; fontname = "Helvetica-Bold"; }

In the case of tertiary propargylic alcohols, a competing pathway known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.[2][10] The choice of catalyst and reaction conditions can often be used to favor one pathway over the other.[10][14] While strong Brønsted acids were traditionally used, modern methods often employ milder Lewis acids or transition metal catalysts (e.g., Au, Ag, Ru) to improve selectivity and functional group tolerance.[10][13][15][16][17]

Catalyst SystemTypical ConditionsProduct SelectivityReference
Strong Brønsted Acid (e.g., H₂SO₄)High temperatureCan lead to mixtures and side reactions[2]
Gold(I) CatalystsRoom temperature, mild conditionsHigh (E)-selectivity for enones[13][16]
Rhenium CatalystsNeutral conditionsExcellent (E)-stereoselectivity[15]
Phosphorus-based Brønsted AcidsToluene, aerobic conditionsGood yields for a range of substrates[2]
The Nicholas Reaction: Stabilized Cations for C-C Bond Formation

The Nicholas reaction is a powerful method for the formation of carbon-carbon bonds at the propargylic position.[18][19] It involves the stabilization of a propargylic carbocation through complexation with dicobalt octacarbonyl (Co₂(CO)₈).[20] This stabilization allows for the reaction of the cation with a wide range of nucleophiles, even those that are relatively weak.

The Nicholas Reaction Workflow:

dot graph Nicholas_Reaction { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

Start [label="Secondary Propargylic\nAlcohol"]; Complexation [label="Complexation with\nCo₂(CO)₈"]; Cobalt_Complex [label="Co₂(CO)₆-Alkyne\nComplex"]; Cation_Formation [label="Acid-mediated\nCation Formation"]; Stabilized_Cation [label="Stabilized Propargylic\nCation"]; Nucleophilic_Attack [label="Nucleophilic\nAttack (Nu⁻)"]; Alkylated_Complex [label="Alkylated Cobalt\nComplex"]; Decomplexation [label="Oxidative\nDecomplexation"]; Product [label="Alkylated Alkyne"];

Start -> Complexation; Complexation -> Cobalt_Complex; Cobalt_Complex -> Cation_Formation [label="+ H⁺"]; Cation_Formation -> Stabilized_Cation; Stabilized_Cation -> Nucleophilic_Attack; Nucleophilic_Attack -> Alkylated_Complex; Alkylated_Complex -> Decomplexation; Decomplexation -> Product; } caption { label = "The Nicholas Reaction Workflow"; fontsize = 12; fontname = "Helvetica-Bold"; }

The key to the Nicholas reaction's utility is the remarkable stability of the cobalt-complexed propargylic cation, which allows for a broad scope of nucleophiles, including enol silanes, electron-rich arenes, and organoaluminum reagents.[18][20] Subsequent oxidative decomplexation, typically with reagents like ceric ammonium nitrate (CAN) or ferric nitrate, liberates the functionalized alkyne.[20][21]

Experimental Protocol: Nicholas Reaction with an Electron-Rich Arene

  • Complexation: The secondary propargylic alcohol is stirred with dicobalt octacarbonyl in a suitable solvent like dichloromethane (DCM) at room temperature until the complexation is complete (monitored by TLC or IR spectroscopy).

  • Cation Formation and Nucleophilic Attack: The solution is cooled (e.g., to -78 °C), and a Lewis acid (e.g., BF₃·OEt₂) is added to generate the stabilized cation. The electron-rich arene is then added, and the reaction is allowed to warm slowly.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Decomplexation: The crude cobalt complex is dissolved in a solvent like acetone, and an oxidizing agent (e.g., CAN) is added portion-wise until the characteristic red color of the complex disappears.

  • Purification: The final product is isolated after an aqueous work-up and purification by column chromatography.

Transition-Metal Catalyzed Propargylic Substitution

Direct catalytic substitution of the hydroxyl group in secondary propargylic alcohols with various nucleophiles represents a highly atom-economical and desirable transformation.[8] A variety of transition metals, including ruthenium, gold, copper, and iron, have been shown to effectively catalyze these reactions.[3][4][8] These reactions often proceed through the formation of a propargylic cation intermediate, which is then trapped by a nucleophile.[8]

This methodology allows for the facile construction of C-C, C-N, C-O, and C-S bonds at the propargylic position.[8] The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities, and for preventing catalyst poisoning, especially with sulfur-containing nucleophiles.[8]

Applications in Drug Discovery and Total Synthesis

The unique reactivity of secondary propargylic alcohols has been harnessed in the synthesis of numerous biologically active molecules and complex natural products.[1][22][23] The propargyl moiety itself is a valuable functional group in medicinal chemistry, often serving as a key pharmacophore or as a handle for further functionalization.[22]

For instance, the Meyer-Schuster rearrangement has been employed as a key step in the synthesis of a paclitaxel (Taxol®) precursor, demonstrating its utility in constructing complex molecular frameworks with high stereocontrol.[10] Furthermore, the Nicholas reaction has been instrumental in the synthesis of enediyne antibiotics, a class of potent antitumor agents.[20]

Conclusion and Future Outlook

Secondary propargylic alcohols are established as exceptionally versatile and valuable synthons in organic chemistry. The continued development of novel catalytic systems for their transformation will undoubtedly lead to even more efficient and selective methods for the construction of complex molecules. The ability to fine-tune the reactivity of these substrates through catalyst control opens up exciting avenues for the discovery of new reactions and their application in fields ranging from materials science to drug discovery. As our understanding of the mechanistic nuances of these reactions deepens, so too will our ability to design and execute ever more ambitious and elegant synthetic strategies.

References

  • Scope and advances in the catalytic propargylic substitution reaction. (2018). Organic & Biomolecular Chemistry, 16(34), 6245-6274. [Link]

  • Meyer–Schuster rearrangement. In Wikipedia. [Link]

  • Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. (2016). Organic & Biomolecular Chemistry, 14(2), 548-556. [Link]

  • A simple and versatile re-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to alpha,beta-unsaturated carbonyl compounds. (2009). Chemistry, 15(16), 3940-3944. [Link]

  • Meyer-Schuster Rearrangement. SynArchive. [Link]

  • Transition-Metal-Catalyzed Functionalization of Propargylic Alcohols and Their Derivatives. (2012). ResearchGate. [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]

  • Gold Catalysed Reactions of Propargylic Alcohols. (2012). UCL Discovery. [Link]

  • Asymmetric Synthesis of Secondary and Tertiary Propargylic Alcohols by Umpolung of Acetylenic Sulfones and ortho-Sulfinyl Carbanions. (2018). The Journal of Organic Chemistry, 83(3), 1357-1368. [Link]

  • Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. (2022). ChemRxiv. [Link]

  • The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. (1997). University of Windsor. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (2012). Organic & Biomolecular Chemistry, 10(38), 7636-7648. [Link]

  • Gold and Silver Catalyzed Reactions of Propargylic Alcohols in the Presence of Protic Additives. (2012). UCL Discovery. [Link]

  • Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource. [Link]

  • Rupe Rearrgment. (2017). Slideshare. [Link]

  • Enantioselective Synthesis of Both Enantiomers of Various Propargylic Alcohols by Use of Two Oxidoreductases. (2001). ResearchGate. [Link]

  • Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. (2015). Rsc.org. [Link]

  • Lewis Acid-Promoted Three-Component Reactions of Propargylic Alcohols with 2-Butynedioates and Secondary Amines. (2011). The Journal of Organic Chemistry, 76(20), 8328-8335. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (2025). ResearchGate. [Link]

  • Enantioconvergent substitution reaction of secondary propargylic alcohol. (2023). ResearchGate. [Link]

  • Nicholas reaction. In Wikipedia. [Link]

  • Lewis Acid-Catalyzed Propargylic Alcohol Reactions. (2014). Scribd. [Link]

  • Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. (2014). ACS Publications. [Link]

  • Nicholas Reaction. (2022). YouTube. [Link]

  • Enantioselective formation of propargylic alcohols. (2010). ERA: Education & Research Archive. [Link]

  • Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. (2000). Organic Chemistry Portal. [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (2015). PMC. [Link]

  • Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocycles. (2018). Chemical Society Reviews, 47(8), 2753-2771. [Link]

  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. (2022). Organic & Biomolecular Chemistry, 20(35), 7015-7022. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. [Link]

  • Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023). ResearchGate. [Link]

  • Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. (2023). MDPI. [Link]

  • Propargylic Alcohols as Three-Carbon Synthons in a Rhodium-Catalyzed Heteroannulation via a Merged C-H Functionalization and Cascade Cyclization Process. (2020). ChemRxiv. [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. (2022). PMC. [Link]

  • Gold- and Silver-Catalyzed Reactions of Propargylic Alcohols in the Presence of Protic Additives. (2012). UCL Discovery. [Link]

  • Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. (2014). PMC. [Link]

  • Application of Hydroxy Propargylic Alcohols in Organic Synthesis. (2025). PubMed. [Link]

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Structural, Electronic, and Synthetic Divergence: A Comparative Analysis of 3-Cyclohexylprop-2-yn-1-ol and Phenyl Propargyl Alcohol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of building blocks dictates not only the synthetic feasibility of a target molecule but also its ultimate pharmacokinetic and pharmacodynamic profile. Two structurally related but electronically divergent propargyl alcohols—3-Cyclohexylprop-2-yn-1-ol and 3-Phenylprop-2-yn-1-ol (phenyl propargyl alcohol)—serve as prime examples of this principle. While both share a reactive propargylic alcohol backbone, the substitution of an aromatic phenyl ring for an aliphatic cyclohexyl ring fundamentally alters their reactivity, stability, and utility in drug design. This whitepaper provides an in-depth technical analysis of their physicochemical differences, mechanistic behaviors, and step-by-step synthetic protocols.

Structural and Electronic Foundations: The Causality of Reactivity

The chemical behavior of propargyl alcohols is governed by the electronic communication between the alkyne moiety and its substituents.

3-Phenylprop-2-yn-1-ol features an


-hybridized aromatic ring directly attached to the alkyne. This creates an extended 

-conjugation system[1]. The phenyl ring acts through both inductive electron withdrawal (

) and resonance electron donation (

). This conjugation lowers the HOMO-LUMO gap of the alkyne, making it highly susceptible to transition-metal-catalyzed annulations, such as the formation of 2-pyridones or indoles[2][3]. Furthermore, the phenyl ring can stabilize adjacent reactive intermediates (like radical or cationic species) through resonance, though primary propargylic cations remain inherently unstable[2].

Conversely, 3-Cyclohexylprop-2-yn-1-ol features an


-hybridized cycloalkane ring. Lacking a 

-system, the cyclohexyl group cannot participate in resonance conjugation with the alkyne[4][5]. Instead, it exerts a mild, purely inductive electron-donating effect (

). This makes the alkyne more electron-rich but structurally isolated. In the context of drug development, replacing a planar phenyl ring with a bulky, 3D cyclohexyl ring is a deliberate strategy known as "escaping from flatland." This increases the molecule's fraction of

carbons (

), which is causally linked to improved aqueous solubility, reduced off-target protein stacking (toxicity), and better clinical success rates.

G A Propargyl Alcohol Core B 3-Phenylprop-2-yn-1-ol (Aromatic) A->B C 3-Cyclohexylprop-2-yn-1-ol (Aliphatic) A->C B1 Extended π-Conjugation B->B1 C1 sp3 Hybridized Ring C->C1 B2 Resonance Stabilization B1->B2 B3 Target: Flat Heterocycles (e.g., 2-Pyridones) B2->B3 C2 Inductive Donation (+I) C1->C2 C3 Target: Escape from Flatland (High Fsp3) C2->C3

Fig 1: Divergent electronic effects and medicinal chemistry applications based on ring substitution.

Comparative Physicochemical Properties

The structural differences between the two compounds manifest clearly in their macroscopic physical properties. The aromatic system of phenyl propargyl alcohol increases its refractive index and density due to tight


 stacking interactions, whereas the aliphatic cyclohexyl variant is less dense and exhibits greater conformational flexibility.
Property3-Phenylprop-2-yn-1-ol3-Cyclohexylprop-2-yn-1-ol
CAS Number 1504-58-1[1]42134-54-3[4]
Molecular Formula C₉H₈OC₉H₁₄O
Molecular Weight 132.16 g/mol [6]138.21 g/mol
Substituent Type Aromatic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

hybridized ring)
Aliphatic/Cycloalkane (

hybridized ring)
Electronic Effect Resonance (

) / Inductive (

)
Inductive (

)
Density 1.06 g/mL (at 25 °C)~0.95 g/mL (Typical for aliphatic alkynes)
Boiling Point 129-130 °C at 10 mmHg[7]N/A (High boiling liquid)
Conjugation Extended

-system
Isolated alkyne

-system

Applications in Medicinal Chemistry & Drug Development

Phenyl Propargyl Alcohol: The Heterocyclic Precursor

3-Phenylprop-2-yn-1-ol is heavily utilized as a building block for synthesizing biologically active heterocycles. For example, it is a critical intermediate in the one-pot microwave-assisted synthesis of


-aryl-substituted 2-pyridones[3]. 2-Pyridone scaffolds are vital pharmacophores found in marketed drugs like Perampanel (an AMPA receptor antagonist) and Pirfenidone (an antifibrotic agent)[3]. Furthermore, derivatives of phenyl propargyl alcohol have been patented in the development of RET (Rearranged during Transfection) kinase inhibitors, which are crucial for treating specific non-small cell lung cancers and irritable bowel syndrome[8].
3-Cyclohexylprop-2-yn-1-ol: Enhancing Lipophilic Efficiency

In contrast, 3-cyclohexylprop-2-yn-1-ol is utilized when a drug candidate requires a bulky, lipophilic pocket-filling group without the liability of aromaticity. In organometallic chemistry, it serves as a precursor for polyfunctional alkynylzinc pivalates, which are highly stable solid reagents used in cross-coupling reactions to build complex aliphatic drug architectures[9]. The cyclohexyl group provides excellent steric shielding, which can protect adjacent metabolically labile sites from cytochrome P450-mediated oxidation.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and handling of these compounds. The causality behind the reagent choices is explicitly defined to create a self-validating experimental system.

Protocol A: Sonogashira Coupling for 3-Phenylprop-2-yn-1-ol

This protocol utilizes a palladium-copper co-catalytic system. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 species inserts into the aryl iodide bond, while the 

salt activates the terminal alkyne of propargyl alcohol by forming a copper acetylide intermediate, facilitating transmetalation.

Step-by-Step Methodology:

  • Preparation: Dissolve iodobenzene (8.0 g, 39.2 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 7.93 g, 78.4 mmol). Causality: TEA acts as both a base to deprotonate the alkyne and a ligand to stabilize the active Pd species.

  • Catalyst Loading: Cool the mixture in an ice bath (0 °C). Add Bis(triphenylphosphine)palladium(II) dichloride (

    
    , 566 mg, 0.784 mmol) and Copper(I) iodide (CuI, 519 mg, 2.74 mmol). Stir for 30 minutes to ensure catalyst activation.
    
  • Alkyne Addition: Dissolve propargyl alcohol (2.20 g, 39.2 mmol) in THF (10 mL) and add dropwise via an addition funnel to control the exothermic reaction and prevent alkyne homocoupling (Glaser coupling).

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 30 minutes. Validation: Monitor via TLC (Hexane/EtOAc 4:1); the disappearance of the iodobenzene spot indicates completion.

  • Workup: Quench the reaction by passing the mixture through a short silica gel plug (64-210 μm) to remove metal catalysts. Wash the filtrate three times with saturated aqueous sodium chloride (brine) to remove TEA salts, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure.
    
  • Purification: Purify the resulting brown oil via silica gel column chromatography using a step gradient of Hexane-Ethyl Acetate (0% to 20%).

  • Yield: Isolate 3-phenyl-2-propyn-1-ol as a brown/yellowish oil (approx. 4.56 g, 88% yield)[10].

Workflow S1 Reagents: Iodobenzene + Propargyl Alcohol S2 Catalysis: Pd(PPh3)2Cl2 (2 mol%) CuI (7 mol%) S1->S2 S3 Reaction: TEA/THF, 0°C to RT Stir 30 min S2->S3 S4 Workup: Short Silica Plug Brine Wash S3->S4 S5 Purification: Column Chromatography (Hexane/EtOAc) S4->S5 S6 Product: 3-Phenylprop-2-yn-1-ol (88% Yield) S5->S6

Fig 2: Self-validating experimental workflow for the Sonogashira synthesis of 3-Phenylprop-2-yn-1-ol.

Protocol B: Handling and Application of 3-Cyclohexylprop-2-yn-1-ol

Due to its lack of aromatic stabilization, 3-cyclohexylprop-2-yn-1-ol is often utilized in its organozinc form to prevent unwanted side reactions during complex cross-couplings[9].

  • Zincation: The terminal alkyne (if synthesizing derivatives) or the alcohol itself can be protected, and the alkyne converted to an alkynylzinc pivalate using

    
    .
    
  • Causality of Pivalate: The addition of zinc pivalate drastically enhances the air and moisture stability of the organometallic intermediate, allowing for benchtop handling before coupling with aryl halides to form complex

    
    -
    
    
    
    hybrid drug cores[9].

Conclusion

The choice between 3-cyclohexylprop-2-yn-1-ol and phenyl propargyl alcohol is a masterclass in rational drug design. Phenyl propargyl alcohol leverages extended


-conjugation to serve as a highly reactive precursor for planar, aromatic heterocycles. In contrast, 3-cyclohexylprop-2-yn-1-ol utilizes its 

-rich aliphatic ring to provide inductive electron donation and steric bulk, perfectly aligning with modern initiatives to increase the three-dimensionality of pharmaceutical libraries. Understanding these electronic and structural causalities allows researchers to deploy these reagents with precision in synthetic workflows.

References

  • 3-phenyl-2-propyn-1-ol - Chemical Synthesis Database. ChemSynthesis. Available at:[Link]

  • 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • 3-phenylprop-2-yn-1-ol - ChemBK. ChemBK. Available at:[Link]

  • Scope and advances in the catalytic propargylic substitution reaction. PMC - NIH. Available at:[Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. Available at:[Link]

  • US20220135557A1 - Ret inhibitors, pharmaceutical compositions and uses thereof.Google Patents.
  • Copper(I) Iodide Catalyzed Synthesis of Primary Propargylic Alcohols from Terminal Alkyne. Royal Society of Chemistry (RSC). Available at:[Link]

  • Preparation and applications of new solid organozinc reagents for the functionalization of aromatics. Ludwig-Maximilians-Universität München. Available at:[Link]

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Methodological & Application

Gold-catalyzed cyclization reactions using 3-Cyclohexylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gold-Catalyzed Cascade Cyclization and Difunctionalization of 3-Cyclohexylprop-2-yn-1-ol

Introduction & Scope

In the realm of complex molecule synthesis and drug development, propargylic alcohols serve as highly versatile building blocks. Specifically, 3-cyclohexylprop-2-yn-1-ol (CAS: 42134-54-3)[1] presents a unique structural motif: a primary hydroxyl group, an internal alkyne, and a sterically demanding, lipophilic cyclohexyl substituent.

Gold catalysis has revolutionized the activation of such propargylic systems. Acting as soft, carbophilic Lewis acids, gold complexes exhibit exceptional alkynophilicity (π-activation) while simultaneously possessing the capacity for oxophilic activation[2]. This Application Note details the mechanistic causality and provides self-validating protocols for two advanced transformations of 3-cyclohexylprop-2-yn-1-ol:

  • Au(III)-Catalyzed Cascade Substitution/Cycloisomerization: The synthesis of polysubstituted furans and pyrimidines[3][4].

  • Au(I)/Au(III) Redox-Catalyzed Intermolecular Difunctionalization: The oxyarylation of alkenes utilizing the propargylic alcohol as a complex coupling partner[5].

Mechanistic Causality & Reaction Design

The Dual-Activation Pathway

The success of cascade reactions utilizing 3-cyclohexylprop-2-yn-1-ol relies on the precise orchestration of gold's dual-activation capabilities.

  • Oxophilic Activation & Substitution: The reaction initiates with a highly Lewis acidic Au(III) species coordinating to the C1-hydroxyl group. The departure of water generates a propargylic carbocation[2]. Causality: The inductive electron-donating effect of the C3-cyclohexyl group is critical here; it stabilizes the adjacent alkyne system and the transient carbocation, preventing premature degradation of the primary alcohol substrate. A nucleophile (e.g., a 1,3-dicarbonyl compound) subsequently attacks this stabilized intermediate[4].

  • π-Activation & Cycloisomerization: Following substitution, the gold catalyst shifts its coordination to the internal alkyne. This π-activation renders the alkyne highly susceptible to intramolecular nucleophilic attack by the newly installed functional group, triggering a 5-exo-dig cycloisomerization[4]. Final deauration yields the stable heterocyclic core.

Mechanism A 3-Cyclohexylprop-2-yn-1-ol + Au(III) Catalyst B Oxophilic Activation (OH Departure) A->B Coordination C Propargylic Carbocation Intermediate B->C -H2O D Nucleophilic Attack (1,3-Dicarbonyl) C->D +Nucleophile E Propargylic Substitution Product D->E -H+ F π-Activation of Alkyne by Au(III) E->F Au Shift G 5-exo-dig Cycloisomerization F->G Cyclization H Deauration & Furan Formation G->H -Au(III)

Au(III)-catalyzed cascade substitution and cycloisomerization pathway.

Redox Catalysis Pathway

In contrast to the Lewis acid pathway, gold redox catalysis merges oxidative addition with π-alkene activation. By utilizing a hemilabile (P,N) ligand (e.g., Me-Dalphos), Au(I) undergoes oxidative addition with aryl iodides to form a highly reactive Au(III)-Ar intermediate. The superior binding affinity of alkenes over O-nucleophiles ensures that 3-cyclohexylprop-2-yn-1-ol acts efficiently in intermolecular oxyarylation without prematurely quenching the catalyst[5].

Quantitative Data & Condition Optimization

The efficiency of the cyclization is highly sensitive to the catalyst's oxidation state, the presence of halide scavengers, and the solvent environment. The table below synthesizes optimization data for the cascade synthesis of heterocycles from propargylic alcohols[4][6].

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1AuBr₃ (5 mol%)[EMIM][NTf₂]257235Neutral Au(III) lacks sufficient Lewis acidity for rapid oxophilic activation.
2AuBr₃ (5 mol%) + AgOTf (15 mol%)[EMIM][NTf₂]257272Halide abstraction generates cationic Au(III), significantly accelerating substitution.
3AuBr₃ (5 mol%) + AgOTf (15 mol%)[EMIM][NTf₂]1000.545High heat leads to catalyst degradation and competitive decomposition of the carbocation.
4XPhosAuNTf₂ (2 mol%)DCM0168Highly active Au(I) complex drives chemoselective annulation without over-oxidation.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can visually or analytically confirm the success of each intermediate step before proceeding.

Workflow S1 Step 1 Substrate Prep S2 Step 2 Catalyst Addition S1->S2 S3 Step 3 Thermal Reaction S2->S3 S4 Step 4 Quenching S3->S4 S5 Step 5 Purification S4->S5

Standard experimental workflow for gold-catalyzed cyclization.

Protocol A: Synthesis of Polysubstituted Furans via Au(III) Catalysis

Adapted from established methodologies for propargylic substitution in ionic liquids[4].

  • Step 1: Substrate Preparation Dissolve 3-cyclohexylprop-2-yn-1-ol (1.0 mmol) and acetylacetone (1.2 mmol) in 2.0 mL of the ionic liquid [EMIM][NTf₂] under an argon atmosphere.

    • Causality: The ionic liquid stabilizes the transient propargylic carbocation and allows for facile catalyst recycling.

  • Step 2: Catalyst Activation (Self-Validating) Add AuBr₃ (5 mol%) followed immediately by AgOTf (15 mol%).

    • Validation Check: The immediate formation of a cloudy, off-white precipitate (AgBr) visually confirms the successful halide abstraction and the generation of the active, highly Lewis acidic cationic Au(III) complex.

  • Step 3: Thermal Reaction Stir the mixture at 25 °C for 72 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). 3-cyclohexylprop-2-yn-1-ol stains strongly with KMnO₄ (due to the alkyne and hydroxyl). The resulting polysubstituted furan will be strongly UV-active (254 nm) due to the newly formed conjugated aromatic system. The complete disappearance of the KMnO₄-active spot validates reaction completion.

  • Step 4: Quenching and Extraction Quench the reaction by adding 5 mL of diethyl ether and 2 drops of triethylamine (Et₃N) to neutralize the cationic gold species. Extract the product into the organic layer.

  • Step 5: Purification Purify the crude mixture via flash column chromatography on silica gel to isolate the pure furan derivative.

Protocol B: Intermolecular Alkene Difunctionalization

Adapted from [5].

  • Step 1: In a dry Schlenk tube, combine the aryl iodide (0.2 mmol), alkene (0.4 mmol), and 3-cyclohexylprop-2-yn-1-ol (0.4 mmol) in 1.0 mL of anhydrous DCE.

  • Step 2: Add the hemilabile gold catalyst (Me-Dalphos)AuCl (5 mol%) and AgNTf₂ (5 mol%).

    • Validation Check: A subtle color shift from pale yellow to deep amber indicates the successful oxidative addition of the aryl iodide to form the Au(III)-Ar intermediate.

  • Step 3: Stir at 50 °C for 12 hours.

    • Causality: The elevated temperature provides the activation energy required for the reductive elimination step, coupling the aryl group and the propargylic oxygen across the alkene double bond.

  • Step 4: Filter through a short pad of Celite to remove gold nanoparticles (often visible as a dark purple/black residue, validating catalyst turnover and eventual decomposition) and concentrate in vacuo.

References

  • Zhang, S., Wang, C., Ye, X., & Shi, X. (2020). Intermolecular Alkene Difunctionalization via Gold-Catalyzed Oxyarylation. Angewandte Chemie International Edition, 59(46), 20470-20474. URL:[Link]

  • MDPI Molecules Editorial Office (2024). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. MDPI. URL: [Link]

  • Organic Letters Editorial Office (2022). Gold(III) or Gold(I)/Lewis-Acid-Catalyzed Substitution/Cyclization/1,2-Migration Reactions of Propargyl Alcohols with 3-Amino-benzo[d]isoxazoles: Synthesis of Pyrimidine Derivatives. ACS Publications. URL: [Link]

Sources

Meyer-Schuster rearrangement conditions for 3-Cyclohexylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Meyer-Schuster Rearrangement: Conditions and Protocols for the Synthesis of (E)-3-Cyclohexylprop-2-en-1-al from 3-Cyclohexylprop-2-yn-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is a powerful and atom-economical method for converting propargylic alcohols into α,β-unsaturated carbonyl compounds.[1][2][3] First described by Kurt Heinrich Meyer and Kurt Schuster in 1922, this acid-catalyzed isomerization has evolved from a reaction requiring harsh conditions to a versatile transformation that can be achieved with high selectivity under mild, modern catalytic systems.[2][4] For researchers in drug development and complex molecule synthesis, this rearrangement offers a strategic advantage over other olefination methods like the Wittig or Horner-Wadsworth-Emmons reactions.[3][5] Its primary appeal lies in the direct conversion of readily accessible propargylic alcohols, prepared from the addition of terminal alkynes to aldehydes or ketones, into valuable enone or enal synthons.[6][7]

This guide provides a detailed examination of the Meyer-Schuster rearrangement as applied to 3-Cyclohexylprop-2-yn-1-ol, a secondary propargylic alcohol. We will explore the underlying mechanism, compare classical and modern catalytic protocols, provide step-by-step experimental procedures, and offer insights into troubleshooting and optimization.

Core Mechanism: A Stepwise Transformation

The rearrangement of a secondary propargylic alcohol like 3-Cyclohexylprop-2-yn-1-ol into an α,β-unsaturated aldehyde proceeds through a distinct, multi-step pathway.[8][9] Understanding this mechanism is critical for rationalizing reaction conditions and predicting outcomes.

The three primary stages are:

  • Protonation: The reaction is initiated by the rapid protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (an oxonium ion).[8][9]

  • 1,3-Hydroxyl Shift (Rate-Determining Step): This is the slow, rate-determining step of the reaction. The protonated hydroxyl group departs as a water molecule, and a 1,3-shift occurs, leading to the formation of a resonance-stabilized allenol intermediate.[8][10] The transition state is stabilized by solvent caging effects.[8]

  • Keto-Enol Tautomerism: The highly unstable allenol intermediate rapidly tautomerizes to the more stable α,β-unsaturated carbonyl compound.[8][9] This final step is irreversible and drives the reaction to completion.

// Nodes Reactant [label="3-Cyclohexylprop-2-yn-1-ol"]; Protonation [label="Oxonium Ion Intermediate"]; Allenol [label="Allenol Intermediate"]; Product [label="(E)-3-Cyclohexylprop-2-en-1-al"];

// Edges Reactant -> Protonation [label=" + H⁺ (Fast)"]; Protonation -> Allenol [label=" 1,3-Shift (Slow, RDS)\n - H₂O"]; Allenol -> Product [label=" Tautomerization (Fast)"]; } endom Caption: The acid-catalyzed mechanism for the Meyer-Schuster rearrangement.

A critical consideration for propargylic alcohols is the potential competition with the Rupe rearrangement. However, the Rupe reaction, which yields α,β-unsaturated ketones via an enyne intermediate, is primarily a competing pathway for tertiary alcohols.[4][8][11] For a secondary alcohol like 3-Cyclohexylprop-2-yn-1-ol, the Meyer-Schuster pathway is heavily favored, leading to the desired α,β-unsaturated aldehyde.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter in designing a Meyer-Schuster rearrangement. Historically, strong Brønsted acids were the standard, but concerns over harsh conditions and side reactions spurred the development of milder Lewis acid and transition-metal-based catalysts.[4][5][8]

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids H₂SO₄, p-TsOH, H₃PO₂High temperatures, neat or in non-polar solvents (e.g., toluene)Inexpensive, readily available.[12][13]Harsh conditions, potential for charring, low functional group tolerance, side reactions.[4]
Lewis Acids InCl₃, FeCl₃Mild temperatures (often RT), aqueous or green solvents.[8][14]Milder conditions, improved yields, can be used in "green" solvents.[14]Stoichiometric amounts may be needed, potential for metal contamination.
Transition Metals Au(I)/Au(III), Ru(II), Re(VII) complexesVery mild conditions (RT), low catalyst loading (1-5 mol%)High efficiency and selectivity, excellent functional group tolerance, low catalyst loading.[5][15][16]High cost of precious metal catalysts, ligand sensitivity.[4]

Experimental Protocols

The following protocols provide two distinct, validated approaches for the rearrangement of 3-Cyclohexylprop-2-yn-1-ol.

Protocol 1: Classic Brønsted Acid Catalysis (p-TsOH)

This protocol represents the traditional approach using an inexpensive and robust acid catalyst. It is effective but less suitable for sensitive substrates. The rationale here is brute-force protonation to drive the rearrangement.

Materials & Equipment:

  • 3-Cyclohexylprop-2-yn-1-ol (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.2 eq)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • TLC plates (silica gel 60 F₂₅₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Cyclohexylprop-2-yn-1-ol (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Catalyst Addition: Add p-TsOH·H₂O (0.1 eq) to the stirring solution.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture every 30-60 minutes. The product, (E)-3-Cyclohexylprop-2-en-1-al, will be less polar than the starting alcohol. A typical eluent system is 9:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing an equal volume of saturated NaHCO₃ solution to quench the acid catalyst.

  • Workup - Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to isolate the pure α,β-unsaturated aldehyde.

Protocol 2: Modern Gold(I)-Catalyzed Rearrangement

This protocol utilizes a modern, mild, and highly efficient gold catalyst. The choice of a gold catalyst is based on its high affinity for alkynes (soft Lewis acid), which facilitates the rearrangement under exceptionally mild conditions, preserving sensitive functional groups.[5][17]

Materials & Equipment:

  • 3-Cyclohexylprop-2-yn-1-ol (1.0 eq)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (0.02 eq)

  • Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆) (0.02 eq)

  • Dichloromethane (DCM, anhydrous)

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes for solvent and reagent transfer

  • TLC plates, Celite, and purification supplies as in Protocol 1.

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ): In an oven-dried Schlenk flask under an inert atmosphere, dissolve Ph₃PAuCl (0.02 eq) and AgOTf (0.02 eq) in anhydrous DCM. Stir for 10-15 minutes at room temperature. The silver salt acts as a halide scavenger, generating the active cationic gold(I) species, [Ph₃PAu]⁺OTf⁻. A fine white precipitate of AgCl will form.

  • Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve 3-Cyclohexylprop-2-yn-1-ol (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • Reaction Initiation: Transfer the substrate solution via cannula or syringe into the flask containing the activated gold catalyst.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC as described in Protocol 1. These reactions are often complete within 1-4 hours.

  • Workup - Quenching: Once complete, quench the reaction by opening it to the air and filtering the mixture through a short plug of Celite or silica gel to remove the gold catalyst and silver salts. Rinse the plug with additional DCM.

  • Concentration & Purification: Concentrate the filtrate using a rotary evaporator. The crude product is often very clean, but can be further purified by flash column chromatography if necessary, as described in Protocol 1.

// Nodes A [label="Reagent Preparation\n(Substrate, Catalyst, Solvent)"]; B [label="Reaction Setup\n(Flask, Atmosphere, Stirring)"]; C [label="Reaction Monitoring\n(TLC Analysis)"]; D [label="Is reaction complete?"]; E [label="Workup\n(Quenching, Extraction, Washing)"]; F [label="Drying & Concentration\n(Anhydrous Salt, Rotary Evaporator)"]; G [label="Purification\n(Column Chromatography)"]; H [label="Characterization\n(NMR, IR, MS)"];

// Edges A -> B; B -> C; C -> D [label=" Check TLC"]; D -> C [label=" No"]; D -> E [label=" Yes"]; E -> F; F -> G; G -> H; } endom Caption: A generalized workflow for the Meyer-Schuster rearrangement.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction:

    • Brønsted Acid Protocol: The catalyst may be deactivated or insufficient. Add another small portion of p-TsOH. Ensure the temperature is at reflux.

    • Gold Protocol: The catalyst may have decomposed due to impurities (especially water or nucleophiles). Ensure all glassware is dry and solvents are anhydrous. The silver salt activator is crucial.

  • Formation of Byproducts (Darkening/Polymerization):

    • This is more common in the high-temperature Brønsted acid protocol.[4] Lowering the reaction temperature slightly or reducing the reaction time can help. Alternatively, switching to a milder Lewis acid or transition metal catalyst is the best solution.

  • Low Yield after Purification:

    • The product aldehyde can be somewhat volatile and may be lost during rotary evaporation if excessive vacuum or heat is applied.

    • Aldehydes can sometimes streak on silica gel. Deactivating the silica gel slightly with 1% triethylamine in the eluent can improve chromatographic performance.

Conclusion

The Meyer-Schuster rearrangement provides a direct and efficient pathway for the synthesis of (E)-3-Cyclohexylprop-2-en-1-al from its corresponding propargylic alcohol. While classic Brønsted acid catalysis remains a viable, low-cost option, modern transition-metal catalysts, particularly gold(I) complexes, offer a superior methodology characterized by mild conditions, high selectivity, and broad functional group compatibility.[5][18] The protocols and insights provided herein equip researchers with the necessary tools to successfully implement this valuable transformation in their synthetic programs.

References

  • Meyer–Schuster rearrangement. In: Wikipedia. Accessed March 7, 2024. [Link]

  • Díez-González, S. et al. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry. 2022. [Link]

  • Edens, M. et al. Mechanism of the Meyer--Schuster rearrangement. INIS-IAEA. 1977. [Link]

  • Zhu, Y. et al. Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. ACS Catalysis. 2014. [Link]

  • Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. ACS Publications. 2014. [Link]

  • ChemWis. Meyer–Schuster rearrangement. YouTube. 2026. [Link]

  • Engel, D.A. & Dudley, G.B. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. 2009. [Link]

  • Zhang, J. et al. Practical Synthesis of Linear α-Iodo/Bromo-α,β-unsaturated Aldehydes/Ketones from Propargylic Alcohols via Au/Mo Bimetallic Catalysis. Organic Letters. 2009. [Link]

  • Meyer-Schuster Rearrangement. SynArchive. Accessed March 7, 2024. [Link]

  • Rupe Rearrgment. Slideshare. Accessed March 7, 2024. [Link]

  • Hashmi, A.S.K. et al. Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones. Organic Chemistry Portal. 2012. [Link]

  • Lewis Acid-Catalyzed Propargylic Alcohol Reactions. Scribd. 2014. [Link]

  • Mechanism of the Meyer--Schuster rearrangement. OSTI.GOV. 1977. [Link]

  • Radtanajiravong, L. et al. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry. 2022. [Link]

  • The Meyer–Schuster Rearrangement. Organic Reactions. 2023. [Link]

  • Deep eutectic solvent-catalyzed Meyer–Schuster rearrangement of propargylic alcohols under mild and bench reaction conditions. Chemical Communications. 2020. [Link]

  • Chemiz. Rupe Rearrangement. YouTube. 2025. [Link]

  • Martin, C.G. et al. Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. PMC. 2019. [Link]

  • Nonclassical Arylative Meyer–Schuster Rearrangement through Ni-Catalyzed Inner-Sphere Acyloxy Migration. ACS Catalysis. 2023. [Link]

  • Swaminathan, S. Rupe and Meyer-Schuster rearrangements. Semantic Scholar. 1971. [Link]

  • Deep eutectic solvent-catalyzed Meyer–Schuster rearrangement of propargylic alcohols under mild and bench reaction co. RSC Publishing. 2020. [Link]

  • Recent developments in the Meyer-Schuster rearrangement. Rennes Institute of Chemical Sciences. 2021. [Link]

  • Meyer–Schuster-like Rearrangement of Propargylic Amines. Thieme. 2015. [Link]

  • β,β‐Disubstituted Alkan‐2‐ones from Propargylic Alcohols Combining a Meyer‐Schuster Rearrangement and Asymmetric Alken. UCL Discovery. 2021. [Link]

  • Brønsted Acid–Catalyzed Meyer–Schuster Rearrangement for the Synthesis of α , β -Unsaturated Carbonyl Compounds. ResearchGate. 2011. [Link]

  • Trost, B.M. & Livingston, R.C. An Atom-Economic and Selective Ruthenium-Catalyzed Redox Isomerization of Propargylic Alcohols. An Efficient Strategy for the Synthesis of Leukotrienes. Journal of the American Chemical Society. 2008. [Link]

  • Bellemin-Laponnaz, S. et al. A simple and versatile re-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to alpha,beta-unsaturated carbonyl compounds. PubMed. 2009. [Link]

Sources

Application Notes and Protocols for the Esterification of 3-Cyclohexylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Esterifying 3-Cyclohexylprop-2-yn-1-ol

3-Cyclohexylprop-2-yn-1-ol is a key building block in medicinal chemistry and materials science. The presence of the propargyl alcohol moiety, with its reactive hydroxyl group and adjacent alkyne, offers a versatile handle for molecular elaboration. Esterification of the hydroxyl group is a fundamental transformation that allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and formulation characteristics. The resulting esters are valuable intermediates in the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and functional materials.

This guide provides a detailed overview of three robust and widely applicable methods for the esterification of the secondary hydroxyl group of 3-Cyclohexylprop-2-yn-1-ol. Each section is designed to provide not just a protocol, but a deeper understanding of the underlying chemical principles, empowering researchers to make informed decisions and troubleshoot effectively in their own laboratories.

Method 1: DMAP-Catalyzed Acylation with Acid Anhydrides

Underlying Principles and Rationale

The direct acylation of alcohols with acid anhydrides is a common and efficient method for ester formation. The reaction is significantly accelerated by the use of a nucleophilic catalyst, with 4-(Dimethylamino)pyridine (DMAP) being a preeminent choice.[1][2] DMAP is a hypernucleophilic acylation catalyst that functions by reacting with the acid anhydride to form a highly reactive N-acylpyridinium intermediate.[3] This intermediate is much more susceptible to nucleophilic attack by the sterically hindered secondary alcohol of 3-Cyclohexylprop-2-yn-1-ol than the anhydride itself. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically included to scavenge the carboxylic acid byproduct, preventing protonation of DMAP and driving the reaction to completion. This method is particularly advantageous due to its mild reaction conditions, high yields, and the avoidance of strong acids that could potentially interact with the alkyne functionality.

Diagram 1: General Esterification of 3-Cyclohexylprop-2-yn-1-ol

G cluster_0 Esterification Reaction Alcohol 3-Cyclohexylprop-2-yn-1-ol Ester Ester Product Alcohol->Ester + R-COOH Acid R-COOH Acid->Ester + Alcohol Water H2O Ester->Water (+ H2O) G Start Combine Alcohol, Carboxylic Acid, DMAP Add_DCC Add DCC/EDC at 0°C Start->Add_DCC Reaction Stir at RT Add_DCC->Reaction Filter Filter DCU/Wash with Water (for EDC) Reaction->Filter Extract Aqueous Work-up Filter->Extract Purify Column Chromatography Extract->Purify Product Pure Ester Purify->Product G Methods Method | Activating Agent | Key Features | Byproducts DMAP_Acylation DMAP-Catalyzed Acylation Acid Anhydride Mild, high-yielding, good for secondary alcohols Carboxylic acid salt Steglich Steglich Esterification DCC or EDC Very mild, good for sensitive substrates Dicyclohexylurea (DCU) or water-soluble urea Mitsunobu Mitsunobu Reaction PPh3/DEAD or DIAD Stereochemical inversion, neutral conditions Triphenylphosphine oxide, reduced azodicarboxylate

Sources

Troubleshooting & Optimization

Improving reaction yield of 3-Cyclohexylprop-2-yn-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle to optimize the synthesis of 3-Cyclohexylprop-2-yn-1-ol .

This specific propargylic alcohol is a highly valuable building block, but its synthesis is often plagued by poor yields, incomplete conversions, or massive byproduct formation. The root cause of these failures is almost always a mismatch between the physical state of the electrophile and the stability of the nucleophile, or a fundamental misunderstanding of steric hindrance in alkylation pathways[1],.

This guide provides a causality-driven troubleshooting framework, a self-validating experimental protocol, and quantitative data to ensure reproducible, high-yield synthesis.

Mechanistic Pathways & Troubleshooting Logic

To understand where your reaction is failing, we must first map the chemical logic. There are two primary synthetic routes to 3-Cyclohexylprop-2-yn-1-ol:

  • Route A (Recommended): Deprotonation of ethynylcyclohexane followed by addition to formaldehyde.

  • Route B (Not Recommended): Double deprotonation of propargyl alcohol followed by alkylation with cyclohexyl bromide.

Synthesis A Ethynylcyclohexane (Terminal Alkyne) B n-BuLi / THF (-78°C) Deprotonation A->B C Lithium Cyclohexylacetylide (Nucleophile) B->C E 3-Cyclohexylprop-2-yn-1-ol (Target Product) C->E Add D Err1 Low Yield? Check Moisture or Temp C->Err1 D Formaldehyde Gas (Cracked Paraformaldehyde) F Propargyl Alcohol (Alternative Route) G 2 eq. n-BuLi / DMPU (-30°C) Double Deprotonation F->G H Propargyl Dianion (Nucleophile/Base) G->H H->E Add I Err2 E2 Elimination? Secondary Halide Issue H->Err2 I Cyclohexyl Bromide (Electrophile)

Mechanistic pathways for 3-Cyclohexylprop-2-yn-1-ol synthesis and common troubleshooting nodes.

Troubleshooting FAQs

Q1: I am using Route A. Why am I getting poor conversion (<50%) when reacting lithium cyclohexylacetylide with paraformaldehyde? Causality: Paraformaldehyde is a stable polymer. If added directly as a solid to a reaction mixture at -78°C, it remains completely unreactive. The highly reactive acetylide anion will sit in solution and eventually degrade or be quenched by adventitious moisture long before the paraformaldehyde depolymerizes[2]. Solution: You must thermally "crack" the paraformaldehyde into monomeric formaldehyde gas. Heat the solid paraformaldehyde in a separate flask to ~150°C and bubble the resulting gas directly into your acetylide solution. This bypasses the activation energy required to depolymerize solid paraformaldehyde in a cold reaction mixture.

Q2: I attempted Route B (adding cyclohexyl bromide to the dianion of propargyl alcohol). Why is my yield <10% with massive alkene byproducts? Causality: Cyclohexyl bromide is a sterically hindered secondary alkyl halide. In this context, the propargyl dianion acts as a strong base rather than a nucleophile. The steric clash prevents the desired


 substitution, leading instead to rapid 

elimination of the cyclohexyl bromide to form cyclohexene[3]. Solution: Abandon Route B and switch to Route A. If Route B is strictly mandatory for your workflow, you must switch the electrophile to cyclohexyl iodide and use a polar aprotic cosolvent like DMPU or HMPA at -30°C to maximize nucleophilicity. However, yields will still be vastly inferior to the aldehyde addition route.

Q3: How do I minimize moisture-induced quenching of the acetylide intermediate? Causality: Acetylides are strongly basic (pKa of a terminal alkyne is ~25). Any trace moisture (pKa 15.7) in your solvent or gas lines will instantly protonate the intermediate back to the starting ethynylcyclohexane. Solution: Implement a self-validating reagent check. Titrate your n-BuLi prior to use to ensure exact stoichiometry, and dry your THF over sodium/benzophenone until a deep blue ketyl radical color persists, validating anhydrous conditions.

Quantitative Data: Yield Comparison by Condition

The following table summarizes the isolated yields of 3-Cyclohexylprop-2-yn-1-ol based on the synthetic route and electrophile state.

Synthesis RouteElectrophile SourceBase / ConditionsPrimary ByproductIsolated Yield (%)
Route A (Recommended) Cracked CH₂O (Gas) n-BuLi, THF, -78°C to RT None (Clean Conversion) 88 - 95%
Route A (Standard)Solid Paraformaldehyden-BuLi, THF, -78°C to RTUnreacted Alkyne45 - 55%
Route B (Alkylation)Cyclohexyl Iodide2 eq. n-BuLi, DMPU, -30°CCyclohexene (E2)25 - 35%
Route B (Alkylation)Cyclohexyl Bromide2 eq. n-BuLi, THF, -30°CCyclohexene (E2)< 10%

Self-Validating Experimental Protocol: Optimized Route A

Follow this step-by-step methodology to achieve >90% yield using the formaldehyde gas "cracking" method[2].

Phase 1: Self-Validating Reagent Verification

  • Titrate n-BuLi: Titrate your commercial n-BuLi using 2-propanol and 1,10-phenanthroline as an indicator. Do not rely on the bottle's stated molarity.

  • Solvent Check: Ensure THF is freshly distilled over sodium/benzophenone. The presence of a deep blue color in the still validates that the solvent is strictly anhydrous.

Phase 2: Acetylide Generation 3. In an oven-dried, argon-purged Schlenk flask, dissolve ethynylcyclohexane (1.0 equiv, 10 mmol) in anhydrous THF (20 mL) to create a 0.5 M solution. 4. Cool the solution to -78°C using a dry ice/acetone bath. 5. Dropwise add the titrated n-BuLi (1.05 equiv, 10.5 mmol). 6. Stir for 30 minutes at -78°C, then remove the bath and warm to 0°C for 15 minutes to ensure complete deprotonation. Re-cool the flask to -78°C.

Phase 3: Electrophile Addition (Thermal Cracking) 7. In a separate, connected Schlenk flask equipped with a wide-bore cannula, place dry paraformaldehyde (2.5 equiv, 25 mmol). 8. Submerge the paraformaldehyde flask in an oil bath pre-heated to 150–160°C. 9. Pass the generated monomeric formaldehyde gas through the cannula directly into the vigorously stirring acetylide solution at -78°C. 10. In-Process Validation (TLC): After 30 minutes of gas bubbling, take a small aliquot. Quench with water, extract with EtOAc, and run a TLC (Hexanes/EtOAc 9:1, KMnO4 stain). The starting alkyne should be completely consumed, replaced by a lower


 spot (the product).

Phase 4: Quench and Workup 11. Allow the reaction mixture to slowly warm to room temperature over 2 hours. 12. Quench carefully with saturated aqueous


 (15 mL).
13. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate under reduced pressure. 14. Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 85:15 hexanes/EtOAc) to yield pure 3-Cyclohexylprop-2-yn-1-ol as a clear oil.

References

  • Title: Stereoselective Preparation of Chiral Secondary Alkylcopper- and Zinc Reagents Source: Elektronische Hochschulschriften der LMU München URL: [Link]

  • Title: Product Class 3: Propargylic Alcohols (Science of Synthesis Vol. 36) Source: Thieme Connect URL: [Link]

  • Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: National Institutes of Health (NIH) - PMC URL: [Link]

Sources

Purification techniques for 3-Cyclohexylprop-2-yn-1-ol via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography & Purification Topic: Purification of 3-Cyclohexylprop-2-yn-1-ol (CAS: 17609-32-4 / 42134-54-3) Ticket ID: #PUR-CYC-ALKYNE-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Physicochemical Reality

You are attempting to purify 3-Cyclohexylprop-2-yn-1-ol , a molecule that presents a specific set of chromatographic challenges. Unlike aromatic compounds, this molecule lacks a strong chromophore, making standard UV detection (254 nm) unreliable. Furthermore, the lipophilic cyclohexyl ring contrasts with the polar primary alcohol, creating a "push-pull" polarity that requires precise solvent tuning.

Key Molecule Data:

  • Boiling Point: ~100-110°C (at reduced pressure). It is likely a viscous oil at room temperature.

  • Stability: Propargylic alcohols are generally stable on silica but can undergo rearrangement or oxidation if the stationary phase is too acidic or if the column runs too long.

  • Detection Risk: High. The alkyne moiety is not conjugated to an aromatic system. It will not absorb strongly at 254 nm.

Module 1: Method Development (The "Scout" Phase)

Before packing your column, you must validate your detection method. If you cannot see it on TLC, you will not find it in your fractions.

Protocol 1.1: Visualization Strategy

Do not rely on UV. You must use a chemical stain.

  • Primary Stain: p-Anisaldehyde. This is the gold standard for terpenes and alcohols. It will likely stain the product a distinct blue/violet or grey upon heating.

  • Secondary Stain: KMnO₄ (Potassium Permanganate). The alkyne and alcohol are oxidizable. This will appear as a yellow/brown spot on a bright purple background.

  • Validation Step: Spot 1 µL of your crude reaction mixture on a TLC plate. Dry it. Dip in p-Anisaldehyde and heat with a heat gun until spots appear. If you see nothing, do not proceed to the column.

Protocol 1.2: TLC Optimization

Target an Rf (Retention factor) of 0.25 – 0.35 for the product.

Solvent System (Hexane : EtOAc)Est. Rf (Product)Est. Rf (Impurity: Cyclohexylacetylene)Verdict
90 : 10 < 0.10~0.60Too slow. Good for removing non-polar impurities.
80 : 20 0.30 0.85 Ideal. Excellent separation window.
70 : 30 0.55> 0.90Too fast. Bands will broaden.

Module 2: The Flash Chromatography Protocol

Step 1: Stationary Phase Selection
  • Silica Gel: Standard 40–63 µm irregular silica.

  • Acidity Check: If your crude material is acid-sensitive (rare for this specific alcohol, but possible), wash your silica slurry with 1% Triethylamine (Et3N) in Hexane before packing. This neutralizes acidic sites.

Step 2: Sample Loading (Critical)

Since 3-Cyclohexylprop-2-yn-1-ol is an oil, wet loading can lead to band broadening (tailing).

  • Recommended: Dry Loading.

    • Dissolve crude oil in a minimum amount of Dichloromethane (DCM).[1]

    • Add silica gel (ratio 1:2 crude to silica by weight).

    • Evaporate solvent on a rotary evaporator until you have a free-flowing powder.

    • Load this powder on top of your pre-packed column.

Step 3: Elution Gradient

Do not run isocratic (single solvent ratio) immediately. Use a step gradient to remove the non-polar cyclohexylacetylene first.

  • Column Volume (CV): Calculated based on your column size.

  • Flow Rate: 15–20 mL/min (for a 2-3 cm diameter column).

Gradient Table:

Phase Solvent Ratio (Hex : EtOAc) Volume (CV) Goal
Equilibration 95 : 5 2 CV Wet the column; prevent heat shock.
Elution 1 95 : 5 3 CV Elute non-polar impurities (Starting material).
Elution 2 85 : 15 5-8 CV Elute Product (Target Zone).

| Flush | 50 : 50 | 2 CV | Wash out polar byproducts/baseline junk. |

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for method development and troubleshooting.

PurificationLogic Start Start: Crude 3-Cyclohexylprop-2-yn-1-ol TLC_Check Step 1: TLC Analysis (Hex:EtOAc 80:20) Start->TLC_Check UV_Vis UV Visible? TLC_Check->UV_Vis Stain_Check Stain Sensitivity Check (p-Anisaldehyde) UV_Vis->Stain_Check No/Weak (Expected) Rf_Decision Check Rf Value UV_Vis->Rf_Decision Strong (Unlikely) Stain_Check->Rf_Decision Spots Visible Stop Stop Stain_Check->Stop No Spots (Check Synthesis) Load_Method Loading Strategy Rf_Decision->Load_Method Rf ~ 0.3 Adjust_Solvent Adjust_Solvent Rf_Decision->Adjust_Solvent Rf < 0.1 or > 0.6 Run_Column Run Column (Gradient 5% -> 20% EtOAc) Load_Method->Run_Column Dry Load (Recommended)

Figure 1: Decision logic for developing a purification method for low-UV active propargylic alcohols.

Module 4: Troubleshooting & FAQs

Q1: I am collecting fractions, but I see nothing on the TLC plates under UV. Did my product degrade?

A: Likely not. As noted, this molecule has very poor UV absorbance at 254 nm.

  • The Fix: You must stain every 3rd or 5th fraction. Dip the TLC plate in p-Anisaldehyde or KMnO4 and heat it. Your product will appear after heating. Do not discard fractions based solely on UV.

Q2: My product is co-eluting with the starting material (Cyclohexylacetylene). How do I separate them?

A: This indicates your gradient started at too high a polarity.

  • The Fix: The starting material is much less polar than the alcohol. Start your column with 100% Hexane or 98:2 Hex:EtOAc for the first 2-3 column volumes. This will push the starting material out quickly while the alcohol sticks to the top. Then, slowly ramp to 15% EtOAc.

Q3: The product turned into a brown tar after evaporation. What happened?

A: This suggests instability, likely due to trace acidity from the silica or heat sensitivity.

  • The Fix:

    • Neutralize: Add 1% Triethylamine to your column solvent system.

    • Temperature: Do not heat the rotary evaporator bath above 40°C.

    • Concentration: Do not distill to dryness if possible; leave a small amount of solvent if you are going immediately to the next step, or use high vacuum at room temperature to remove the last traces of solvent.

Q4: Can I use DCM/MeOH instead of Hex/EtOAc?

A: You can, but it is not recommended for this specific separation.

  • Reasoning: Methanol (MeOH) is very strong and can cause "band compression," where impurities and product elute together. Hexane/Ethyl Acetate provides better selectivity for the specific lipophilic/polar balance of the cyclohexyl-alkyne-alcohol chain. DCM is only necessary if the oil is not soluble in Hex/EtOAc (which is unlikely for this molecule).

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. Link

    • Core grounding for the flash chromatography parameters (flow r
  • Teledyne ISCO. Flash Chromatography Guide: Sample Loading Techniques.Link

    • Source for the dry-loading vs. wet-loading comparison.
  • Biotage. The Flash Purification Blog: TLC Stains.Link

    • Validation for p-Anisaldehyde and KMnO4 usage for non-UV active compounds.

Sources

Technical Support Center: Minimizing Side Reactions in 3-Cyclohexylprop-2-yn-1-ol Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the selective oxidation of 3-Cyclohexylprop-2-yn-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial transformation while minimizing the formation of unwanted byproducts. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Oxidation Challenges

The oxidation of propargyl alcohols like 3-Cyclohexylprop-2-yn-1-ol to the corresponding ynal is a delicate process. The desired product is often highly reactive, and the starting material possesses multiple reactive sites. Below, we tackle the most common issues encountered in the laboratory.

Question 1: My primary side product is 3-cyclohexylpropiolic acid. How can I prevent this over-oxidation?

Answer:

The formation of the corresponding carboxylic acid is a classic case of over-oxidation. This typically occurs when the reaction conditions are too harsh or the oxidizing agent is too strong for the sensitive aldehyde product.

Causality: Strong oxidants, such as those based on chromium (VI) in aqueous acidic conditions (e.g., Jones reagent) or potassium permanganate, can rapidly oxidize the intermediate aldehyde to a carboxylic acid.[1][2] The presence of water is often a key factor in this unwanted secondary oxidation.

Solutions:

  • Employ Mild, Anhydrous Oxidizing Agents: The most effective strategy is to switch to an oxidant that is selective for the primary alcohol-to-aldehyde transformation and operates under anhydrous conditions. Several reagents are well-suited for this purpose.[1]

  • Control Reaction Stoichiometry and Temperature: Carefully control the stoichiometry of the oxidant (a slight excess, e.g., 1.1-1.5 equivalents, is often sufficient). Running the reaction at lower temperatures can also help to slow down the rate of over-oxidation relative to the desired initial oxidation.

Comparative Table of Mild Oxidizing Agents:

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
PCC (Pyridinium chlorochromate)CH₂Cl₂, room temp.Readily available, reliable.Chromium waste, can be acidic.
DMP (Dess-Martin Periodinane)CH₂Cl₂, room temp.Fast, neutral, high-yielding.Can be explosive, expensive.
Swern Oxidation (DMSO, (COCl)₂, Et₃N)CH₂Cl₂, -78 °C to room temp.High yields, avoids heavy metals.Requires cryogenic temperatures, unpleasant odor.
TEMPO-based Aerobic Oxidation Toluene, RT, O₂ or air"Green" oxidant (air), catalytic.[3]May require optimization of catalyst system.[3][4]
Question 2: I'm observing the formation of an α,β-unsaturated ketone, likely from a Meyer-Schuster rearrangement. How can I avoid this?

Answer:

The Meyer-Schuster rearrangement is a common acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[5][6] The presence of even trace amounts of acid can promote this unwanted pathway.

Causality: The reaction proceeds via protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift and tautomerization. Many chromium-based oxidants, like PCC, can be slightly acidic and may induce this rearrangement.

Solutions:

  • Maintain Neutral or Buffered Conditions: If using a reagent like PCC, it can be buffered with a mild, non-nucleophilic base like sodium acetate or pyridine to neutralize any acidic impurities.

  • Switch to Non-Acidic Reagents: The best approach is to use an oxidation system that operates under neutral or basic conditions. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are excellent choices as they are performed under non-acidic conditions.

Experimental Protocol: Selective Oxidation using Dess-Martin Periodinane (DMP)

This protocol provides a reliable method for the oxidation of 3-Cyclohexylprop-2-yn-1-ol to the corresponding aldehyde while minimizing over-oxidation and rearrangement.

Materials:

  • 3-Cyclohexylprop-2-yn-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Cyclohexylprop-2-yn-1-ol (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Question 3: My reaction is producing a complex mixture, and I suspect my ynal product is dimerizing or polymerizing. How can this be prevented?

Answer:

The target molecule, 3-cyclohexylprop-2-ynal, is an electron-deficient ynal. These compounds are known to be highly reactive and can undergo various side reactions, including dimerization, oligomerization, or addition of nucleophiles present in the reaction mixture.[7]

Causality: The high reactivity of the ynal product makes it susceptible to degradation, especially under prolonged reaction times, elevated temperatures, or during workup and purification.

Solutions:

  • Minimize Reaction Time: Monitor the reaction closely using TLC. As soon as the starting material is consumed, proceed with the workup immediately.

  • Maintain Low Temperatures: Perform the reaction and the workup at low temperatures whenever possible to reduce the rate of decomposition.

  • In-Situ Trapping: If the ynal is intended for a subsequent step (e.g., a Wittig reaction or Grignard addition), consider performing a one-pot, tandem reaction. This involves adding the reagents for the next step directly to the crude oxidation mixture, thereby "trapping" the sensitive ynal as it is formed.

Question 4: I'm observing hydration of the alkyne to form a ketone. How do I prevent this side reaction?

Answer:

Hydration of the alkyne triple bond is a potential side reaction, particularly under acidic conditions and in the presence of water.[8][9] Some metal-based oxidants can also catalyze this transformation.

Causality: The reaction typically follows Markovnikov's rule, where water adds across the triple bond to form an enol, which then tautomerizes to the more stable ketone.[10]

Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Flame-drying glassware and running the reaction under an inert atmosphere can significantly reduce the amount of water present.

  • Avoid Strongly Acidic Reagents: Steer clear of oxidation methods that require strong aqueous acids, such as the Jones oxidation.

  • Choose an Alkyne-Tolerant Oxidant: Reagents like DMP, PCC, and those used in Swern oxidations are generally well-tolerated by the alkyne functional group and do not promote hydration.

Visualizing Reaction Pathways

The following diagrams illustrate the desired oxidation pathway and the common side reactions that can occur.

OxidationPathways Start 3-Cyclohexylprop-2-yn-1-ol Desired 3-Cyclohexylprop-2-ynal (Desired Product) Start->Desired Selective Oxidation Rearrange α,β-Unsaturated Ketone (Meyer-Schuster) Start->Rearrange Acidic Conditions Hydration β-Keto Aldehyde (Hydration Product) Start->Hydration H₂O, Acid/ Metal Catalyst OverOx 3-Cyclohexylpropiolic Acid (Over-oxidation) Desired->OverOx Strong Oxidant + H₂O Dimer Dimer/Polymer Desired->Dimer Heat, Time

Caption: Desired oxidation pathway and common side reactions.

Troubleshooting Workflow

This decision tree can help guide your experimental choices when encountering issues.

Troubleshooting Start Start: Oxidation of 3-Cyclohexylprop-2-yn-1-ol CheckTLC Analyze reaction mixture by TLC. What is the major side product? Start->CheckTLC OverOx Over-oxidation to Carboxylic Acid CheckTLC->OverOx Carboxylic Acid Rearrange Meyer-Schuster Rearrangement CheckTLC->Rearrange Unsaturated Ketone Degradation Dimerization/ Polymerization CheckTLC->Degradation Complex Mixture/ Baseline Spot Hydration Alkyne Hydration CheckTLC->Hydration Ketone Product Sol_OverOx Solution: - Use mild, anhydrous oxidant (DMP, Swern) - Avoid strong oxidants (Jones) - Control stoichiometry and temperature OverOx->Sol_OverOx Sol_Rearrange Solution: - Use neutral/basic conditions (DMP, Swern) - Buffer acidic reagents (e.g., PCC with NaOAc) Rearrange->Sol_Rearrange Sol_Degradation Solution: - Minimize reaction time - Reduce temperature - Consider in-situ trapping of the product Degradation->Sol_Degradation Sol_Hydration Solution: - Ensure strictly anhydrous conditions - Avoid acidic catalysts Hydration->Sol_Hydration

Caption: Troubleshooting decision tree for oxidation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the "best" oxidizing agent for 3-Cyclohexylprop-2-yn-1-ol?

There is no single "best" agent, as the optimal choice depends on factors like scale, available equipment, and tolerance for certain impurities. However, for laboratory-scale synthesis where high selectivity is paramount, Dess-Martin Periodinane (DMP) is often favored due to its mild, neutral conditions and high yields. For larger-scale or "greener" applications, a catalytic aerobic oxidation using a TEMPO/co-catalyst system is an excellent, modern alternative.[3]

Q2: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the more polar starting alcohol and the less polar product aldehyde. Staining with potassium permanganate (KMnO₄) dip is effective, as the alcohol will show up as a yellow spot on a purple background, while the aldehyde will also react, albeit sometimes more slowly.

Q3: Are there any environmentally friendly ("green") oxidation methods available?

Yes. Aerobic oxidation methods are considered much "greener" because they use oxygen from the air as the terminal oxidant, with water being the only byproduct.[4] A common system involves a catalytic amount of a stable nitroxyl radical like TEMPO, often in conjunction with a co-catalyst like a copper or iron salt, to facilitate the oxidation of the alcohol by air.[3]

Q4: What specific safety precautions are necessary?

  • Propargyl alcohols can be toxic and flammable. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Oxidizing agents should be handled with care. DMP can be explosive under certain conditions (e.g., upon impact or heating), and chromium-based reagents are carcinogenic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • The ynal product is likely to be reactive and potentially a sensitizer. Avoid inhalation and skin contact.

References

  • Regiocontrolled Ruthenium-Catalyzed Isomerization of Propargyl Alcohols. (2024). Thieme Chemistry. Available from: [Link]

  • Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with. (n.d.). MDPI. Available from: [Link]

  • Potassium base-catalyzed redox isomerization of propargylic alcohols to chalcones. (2023). Taylor & Francis Online. Available from: [Link]

  • Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts. (2013). PMC. Available from: [Link]

  • Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. (2023). JoVE. Available from: [Link]

  • Hydration of Alkynes. (2023). OpenStax. Available from: [Link]

  • Isomerization of propargyl alcohol to acrolein. (n.d.). Google Patents.
  • Hydration. (n.d.). OpenOChem Learn. Available from: [Link]

  • Hydration of Alkynes. (2024). Chemistry LibreTexts. Available from: [Link]

  • Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov. (2025). YouTube. Available from: [Link]

  • Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. (2025). ResearchGate. Available from: [Link]

  • Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Oxidative Rearrangement of Tertiary Propargylic Alcohols. (n.d.). University of Huddersfield. Available from: [Link]

  • Oxidation of alcohols. (n.d.). Revisely. Available from: [Link]

  • On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. (n.d.). PMC. Available from: [Link]

  • CHM2210 Chapter 11 Problem Solving Oxidation of Alcohols 041620. (2020). YouTube. Available from: [Link]

  • Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. (2022). PMC. Available from: [Link]

  • Electrochemically-Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. (n.d.). OSTI.GOV. Available from: [Link]

  • Propargyl alcohol. (n.d.). Wikipedia. Available from: [Link]

  • Monofunctionalization and Dimerization of Nanoparticles Using Coordination Chemistry. (2015). MDPI. Available from: [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. (2024). Chemistry Steps. Available from: [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. Available from: [Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (n.d.). PMC. Available from: [Link]

  • Carbonyl Propargylation from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Enynes as Surrogates to Preformed Allenylmetal Reagents: A Ruthenium-Catalyzed C–C Bond-Forming Transfer Hydrogenation. (n.d.). PMC. Available from: [Link]

  • Oxidation of Alcohols. (2026). Save My Exams. Available from: [Link]

  • The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. (2024). MDPI. Available from: [Link]

  • Ethene Dimerization on Zeolite-Hosted Ni Ions: Reversible Mobilization of the Active Site. (n.d.). ACS Publications. Available from: [Link]

  • Reductive dimerization and oligomerization of alcohols, ketones, and aldehydes to hydrocarbons on a promoted, fused iron catalyst. (2014). NIST. Available from: [Link]

  • Regioselectivity switch: gold(I)-catalyzed oxidative rearrangement of propargyl alcohols to 1,3-diketones. (2012). PubMed. Available from: [Link]

  • REACTIONS OF ALCOHOLS. (n.d.). University of Calgary. Available from: [Link]

  • Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. (2024). Mol-Instincts. Available from: [Link]

  • I Oxidation Reactions I.A. Oxidation of Alcohols. (n.d.). University of Bristol. Available from: [Link]

Sources

Solvent selection for optimal solubility of 3-Cyclohexylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solvent Selection & Solubility Optimization Guide

CAS Registry Number: 42134-54-3 Chemical Formula: C₉H₁₄O Molecular Weight: 138.21 g/mol Physical State: Viscous Liquid / Oil (at Standard Ambient Temperature and Pressure)[1][2]

Core Directive: The Amphiphilic Challenge

Executive Summary: 3-Cyclohexylprop-2-yn-1-ol presents a distinct "amphiphilic conflict" in solvation. The molecule consists of a lipophilic cyclohexyl ring (hydrophobic tail) and a polar primary alcohol group (hydrophilic head), separated by a rigid alkyne spacer.[1][2]

  • The Challenge: Non-polar solvents (e.g., Hexanes) interact well with the cyclohexyl ring but may cause phase separation due to the polar hydroxyl group.[1][2] conversely, highly polar protic solvents (e.g., Water) interact with the hydroxyl group but are repelled by the bulky hydrophobic ring.[1][2]

  • The Solution: The optimal solvent systems are Polar Aprotic (e.g., THF, DMSO) or Moderately Polar (e.g., Dichloromethane, Ethyl Acetate), which accommodate both structural domains simultaneously.[1][2]

Solvent Selection Matrix

The following data is synthesized from physicochemical properties (LogP ~2.0–2.5 estimated) and standard functional group interactions.

Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent Primary Choice. Dissolves both the lipophilic ring and H-bonds with the alcohol.[1][2] Ideal for extractions and NMR.[1]
Ethers Tetrahydrofuran (THF)Excellent Best for Reactions. The oxygen lone pairs accept H-bonds from the alcohol; the organic backbone solvates the cyclohexyl group.[1][2]
Polar Aprotic DMSO / DMFExcellent Universal solubilizers.[1][2] Essential for nucleophilic substitution reactions or high-temperature chemistry.[1][2]
Alcohols Methanol / EthanolGood Soluble, but potential for transesterification side-reactions if used with strong acids/bases.[1][2] Good for HPLC mobile phases.[1][2]
Esters Ethyl AcetateGood Standard extraction solvent.[1][2] Fully miscible.
Alkanes Hexanes / HeptaneModerate/Poor Risk of Phase Separation. At high concentrations or low temps, the polar -OH group may induce oiling out.[1][2]
Aqueous WaterInsoluble Do Not Use. The hydrophobic cyclohexyl group dominates.[1][2] Will form a biphasic emulsion.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for solvent selection based on your specific experimental goal.

SolventSelection Start Start: 3-Cyclohexylprop-2-yn-1-ol Goal Select Application Start->Goal Reaction Chemical Synthesis Goal->Reaction Extraction Workup / Extraction Goal->Extraction Analysis Analysis (HPLC/NMR) Goal->Analysis Inert Inert Atmosphere required? Reaction->Inert THF Anhydrous THF (Best General Purpose) Inert->THF Yes (Grignard/Reduction) DMF Dry DMF/DMSO (For Nucleophilic Subs) Inert->DMF No (High Temp) DCM Dichloromethane (High Solubility) Extraction->DCM Standard EtOAc Ethyl Acetate (Greener Alternative) Extraction->EtOAc Eco-friendly NMR CDCl3 or DMSO-d6 Analysis->NMR Structure ID HPLC Acetonitrile / Water (Gradient) Analysis->HPLC Purity Check

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.

Troubleshooting Guides (FAQs)

Scenario A: "My compound is oiling out of the reaction mixture."
  • Context: You are likely using a non-polar solvent (like Hexane) or a mixed aqueous system.[1][2]

  • Root Cause: The hydroxyl group (-OH) is creating a dipole that is incompatible with pure alkanes, or the cyclohexyl ring is repelling water.[1][2]

  • Corrective Action:

    • Add a Co-solvent: Introduce 10-20% THF or DCM to the non-polar mixture to act as a "phase transfer" bridge.[1][2]

    • Temperature: Gently warm the solution (up to 40°C) to increase kinetic solubility, provided your reagents are stable.

Scenario B: "I see a broad peak in my NMR around 2.0 - 4.0 ppm that shifts."
  • Context: Using CDCl₃ as a solvent.

  • Root Cause: This is the hydroxyl proton.[1][2] Its chemical shift is concentration-dependent due to intermolecular Hydrogen bonding.[1][2]

  • Corrective Action:

    • Protocol: Add a drop of D₂O to the NMR tube and shake.[1][2] If the peak disappears (D-exchange), it confirms the alcohol moiety.[1][2]

    • Alternative: Use DMSO-d6, which hydrogen bonds strongly to the alcohol, usually locking the proton signal into a sharp doublet or triplet (coupling to the adjacent CH₂).[1][2]

Scenario C: "The compound appears wet or hygroscopic."[1][2]
  • Context: Storage or weighing.

  • Root Cause: While the cyclohexyl ring is hydrophobic, the propargyl alcohol moiety can attract atmospheric moisture.[1][2]

  • Corrective Action:

    • Drying Protocol: Dissolve in DCM, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Storage: Store under Argon/Nitrogen at 2-8°C.

Application-Specific Protocols

Protocol 1: Gravimetric Miscibility Test

Use this to verify solvent compatibility before scaling up.[1][2]

  • Preparation: Weigh 100 mg of 3-Cyclohexylprop-2-yn-1-ol into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments (micropipette).

  • Observation: Vortex for 10 seconds after each addition.

    • Miscible: Clear, single phase.[1]

    • Immiscible: Cloudy, turbid, or distinct layers.[1]

  • Calculation: If 100 mg dissolves in <100 µL, solubility is >1000 mg/mL (Excellent).[1][2]

Protocol 2: HPLC Sample Preparation

Standard Gradient Setup for Amphiphilic Alkynols.

  • Solvent A: Water + 0.1% Formic Acid.[1][2]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]

  • Diluent: Dissolve sample in 100% ACN first, then dilute to 50:50 ACN:Water.

    • Why? Dissolving directly in the 50:50 mix may precipitate the compound due to the "hydrophobic effect" of the cyclohexyl ring before it disperses.[2] Always dissolve in the organic phase first.[1][2]

References

  • PubChem. Compound Summary for CID 10396924 (Analog: (E)-3-Cyclohexyl-2-propen-1-ol).[1][2] National Library of Medicine (US).[1][2] [Link][1][2]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press, 2007.[1] (Foundational text for solubility prediction logic used in Section 2).

Sources

Technical Support Center: Handling & Stability of 3-Cyclohexylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Product Identifier: 3-Cyclohexylprop-2-yn-1-ol CAS: 42134-54-3 (Internal Alkyne Derivative) Structure: Cyclohexyl–C≡C–CH₂OH

Introduction: The Stability Paradox

Welcome to the technical guide for 3-Cyclohexylprop-2-yn-1-ol . As a researcher, you are likely utilizing this molecule as a building block for complex synthesis. A common misconception is that the internal alkyne provides robustness. In reality, the propargylic alcohol motif creates a specific "stability paradox":

  • Acid Sensitivity: The molecule is highly prone to rearrangement and polymerization under acidic conditions due to the formation of resonance-stabilized cations.

  • Base Resilience: It exhibits surprising stability in basic media, provided the temperature is controlled.

This guide provides the mechanistic "why" and the procedural "how" to handle this compound without degradation.

Module 1: Acidic Instability (Critical Risk)

The Mechanism: Why it Degrades

Under acidic conditions (even slightly acidic silica gel), 3-Cyclohexylprop-2-yn-1-ol undergoes the Meyer-Schuster Rearrangement or polymerization.

The cyclohexyl group acts as a secondary alkyl donor. Upon protonation of the hydroxyl group and loss of water, a propargyl cation forms. This cation is resonance-stabilized by the adjacent triple bond and the inductive effect of the cyclohexyl ring. This makes the molecule significantly more acid-sensitive than a simple straight-chain propargylic alcohol.

The Pathway:

  • Protonation:

    
    
    
  • Ionization: Loss of water yields the propargyl cation

    
    .
    
  • Fate:

    • Path A (Rearrangement): Water attacks the cation, followed by tautomerization to form an

      
      -unsaturated carbonyl (enone/enal).
      
    • Path B (Polymerization): The cation reacts with another molecule of starting material, leading to "tarring."

Visualizing the Degradation (Meyer-Schuster)

MeyerSchuster Start 3-Cyclohexylprop-2-yn-1-ol Cation Propargyl Cation (Resonance Stabilized) Start->Cation Protonation & -H2O Acid Acid Source (H+ or Silica) Acid->Start Enone α,β-Unsaturated Carbonyl (Rearranged Product) Cation->Enone +H2O (Meyer-Schuster) Polymer Oligomers/Tar (Black Oil) Cation->Polymer Self-Reaction

Caption: Acid-catalyzed degradation pathways. Note that even weak acids can trigger the formation of the reactive cation intermediate.

Troubleshooting: Acidic Conditions
SymptomDiagnosisSolution
Product disappears on TLC Adsorption/Degradation on Silica.Do not use untreated silica. See Protocol A below.
Crude turns black/oily Polymerization via propargyl cation.Remove acid traces immediately. Avoid mineral acids (HCl, H₂SO₄).
New UV-active spot (lower Rf) Formation of enone (Meyer-Schuster).Check NMR for vinyl protons (δ 6.0–7.0 ppm).

Module 2: Basic Conditions (Safe Zone)

Stability Profile

In contrast to acid, 3-Cyclohexylprop-2-yn-1-ol is relatively stable in basic conditions. The internal nature of the alkyne prevents the formation of metal acetylides (which happens with terminal alkynes).

  • Allowed: Standard workups with

    
    , 
    
    
    
    , or dilute
    
    
    .
  • Risk: Strong bases (e.g.,

    
    , NaH) combined with heat  (>60°C) can trigger Alkyne-Allene Isomerization .
    
  • Mechanism: Deprotonation at the propargylic position (reversible) can lead to an allenic alcohol, but this barrier is high for internal alkynes without strong electron-withdrawing groups.

Troubleshooting: Basic Conditions
SymptomDiagnosisSolution
Low Yield after extraction Water solubility.The -OH group makes it polar. Saturate aqueous phase with NaCl (Brine) before extraction.
Isomerization to Allene Harsh basic conditions.Keep temperature < 40°C during basic steps. Avoid super-bases.

Module 3: Experimental Protocols

Protocol A: Purification via Neutralized Silica Gel

Standard silica gel is slightly acidic (pH 6.5–7.0) and can destroy this molecule.

  • Preparation: Slurry your silica gel in the eluent solvent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of solvent without amine to remove excess base (optional, but recommended if product is base-sensitive).

  • Loading: Load your sample. The residual amine on the silica prevents acid-catalyzed rearrangement.

Protocol B: Rapid Stability Test (Self-Validation)

Before committing a large batch, validate your conditions.

  • Dissolve 5 mg of 3-Cyclohexylprop-2-yn-1-ol in 0.6 mL solvent (e.g., CDCl₃).

  • Acid Test: Add 1 drop of dilute acetic acid. Monitor by TLC/NMR after 1 hour.

    • Pass: No new spots.

    • Fail: New spots or streaking.

  • Base Test: Add 2 mg solid

    
    . Monitor after 1 hour.
    
    • Result: Should remain unchanged.

Decision Tree: Handling Workflow

Workflow Start Start: Crude Reaction Mixture CheckpH Check pH of Mixture Start->CheckpH IsAcid Is it Acidic (pH < 7)? CheckpH->IsAcid Quench Quench with Sat. NaHCO3 (Immediately) IsAcid->Quench Yes Extract Extract with EtOAc/Ether IsAcid->Extract No Quench->Extract Purify Purification Step Extract->Purify Silica Use Neutralized Silica (1% Et3N) Purify->Silica Recommended NormalSilica Standard Silica (RISK OF DEGRADATION) Purify->NormalSilica Avoid

Caption: Operational workflow to prevent acid-mediated loss during workup and purification.

References

  • Meyer-Schuster Rearrangement Mechanism & Scope

    • Source: Wikipedia / Organic Chemistry Portal
    • Context: Defines the acid-catalyzed rearrangement of propargylic alcohols to enones.
    • URL:

  • Propargylic Alcohol Stability in Base

    • Source: Journal of Organic Chemistry (ACS)
    • Context: Discusses isomerization of propargylic alcohols under basic conditions (DABCO), highlighting that specific conditions are required for isomerization, implying general stability under mild workup.
    • URL:

  • Purific

    • Source: University of Rochester / Biotage
    • Context: Protocols for neutralizing silica gel with triethylamine to prevent degradation of acid-sensitive functionalities like propargylic alcohols.
    • URL:

  • Product D

    • Source: Sigma-Aldrich / PubChem
    • Context: Confirmation of CAS 42134-54-3 and physical properties.[1]

    • URL:

Sources

Technical Support Center: Purification of 3-Cyclohexylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-42134-MET Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Residual Metal Catalysts (Pd, Cu) from Alkyne-Alcohol Derivatives

Executive Summary & Molecule Analysis

You are dealing with 3-Cyclohexylprop-2-yn-1-ol , a functionalized alkyne with a primary alcohol and a lipophilic cyclohexyl ring.

  • The Challenge: The presence of the internal alkyne (

    
    ) creates a specific constraint: You cannot use reductive methods  (e.g., hydrogenation with Pd/C or Zn/Acetic Acid) to "plate out" residual metals, as this will reduce your alkyne to an alkene or alkane.
    
  • The Likely Contaminants: Based on the structure, this molecule is typically synthesized via Sonogashira coupling (Pd/Cu catalysis) or alkynylation of cyclohexanecarbaldehyde. Therefore, we assume the primary impurities are Palladium (Pd) and Copper (Cu) .

  • Regulatory Goal: Compliance with ICH Q3D elemental impurity limits (typically <10 ppm for oral drugs, lower for parenteral).

Diagnostic Phase: Confirming the Issue

Before initiating purification, confirm the nature of the contamination.

IndicatorObservationProbable CauseAction
Visual Product is grey, black, or brown oil.Colloidal Pd(0) ("Palladium Black").Filtration (Celite) + Scavenging.
Visual Product has a green/blue tint.[1]Residual Cu(II) salts.Chelation wash (EDTA/NH3).
Analytical ICP-MS / ICP-OES > 20 ppm.Soluble Pd(II) or Cu complex.Requires Chemical Scavenging.

Protocol A: Solid-Supported Metal Scavengers (Recommended)

This is the most reliable method for your molecule because it avoids aqueous workups that might form emulsions with the cyclohexyl group and avoids chemical reactivity with the alkyne.

Selection Logic
  • For Palladium (Pd): We utilize Thiol-functionalized silica (Si-Thiol) . The sulfur atom acts as a soft base, binding tightly to Pd (soft acid).

  • For Copper (Cu): We utilize Thiourea-functionalized silica (Si-TMT) or Diamine (Si-DIA) .

  • Compatibility: These scavengers are chemically inert toward the internal alkyne and primary alcohol under standard conditions.

Step-by-Step Protocol
  • Dissolution: Dissolve your crude 3-Cyclohexylprop-2-yn-1-ol in a compatible solvent (THF, Ethyl Acetate, or Methanol). Avoid DCM if possible, as it can slow down scavenging kinetics.

    • Concentration: Aim for 5–10 volumes of solvent relative to product mass.

  • Loading: Add Silica-Thiol (Si-Thiol) or Silica-TMT .

    • Dosage: 3–5 equivalents relative to the residual metal content (not the catalyst used). If metal content is unknown, start with 10% w/w relative to the product.

  • Incubation: Stir gently at 40°C for 4 hours .

    • Why heat? Scavenging is an equilibrium process; mild heat improves kinetics without risking alkyne polymerization.

  • Filtration: Filter the suspension through a 0.45 µm PTFE or Polypropylene pad to remove the silica.

  • Analysis: Test a small aliquot via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger.

Scavenger Decision Matrix

ScavengerLogic Start Identify Metal Impurity Pd Palladium (Pd) Start->Pd Cu Copper (Cu) Start->Cu Pd_Solvent Solvent System? Pd->Pd_Solvent Cu_Solvent Solvent System? Cu->Cu_Solvent SiThiol Si-Thiol (Best General Purpose) Pd_Solvent->SiThiol General (THF, EtOAc) SiTMT Si-TMT (Best for Pd(II) & Cu) Pd_Solvent->SiTMT If Pd(II) species Cu_Solvent->SiTMT Preferred SiDiamine Si-Diamine (Good for Cu) Cu_Solvent->SiDiamine Alternative

Figure 1: Decision matrix for selecting the correct solid-supported scavenger based on the specific metal impurity detected.

Protocol B: Liquid-Liquid Extraction (The "Wash" Method)

If solid scavengers are unavailable or too costly for scale-up, use N-Acetylcysteine (NAC) . NAC is superior to EDTA for Palladium removal and is gentle enough for your alkyne.

Why NAC?

Standard washes (Brine, NaHCO3) do not remove Pd. EDTA removes Cu well but struggles with Pd. NAC contains both a thiol and a carboxylic acid, acting as a "bidentate" ligand that rips Pd from the organic phase into the aqueous phase.

Step-by-Step Protocol
  • Preparation: Dissolve crude product in Ethyl Acetate or MTBE (avoid DCM if possible to prevent emulsions).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to ~7–8 using dilute NaOH (this deprotonates the carboxylic acid, enhancing solubility).

  • Extraction:

    • Add the NAC solution to your organic layer (1:1 volume ratio).

    • Stir vigorously for 30–60 minutes. Note: Shaking in a funnel is often insufficient; Pd extraction requires time.

  • Separation: Separate layers. The aqueous layer may turn dark/yellow as it captures the metal.

  • Polishing: Wash the organic layer once with saturated NaHCO3 (to remove residual NAC) and once with Brine.

  • Dry & Concentrate: Dry over Na2SO4 and concentrate.

Troubleshooting & FAQs

Q1: The product turned into a black oil after concentration. What happened? A: This is "Palladium Black" precipitation. As you remove the solvent, the concentration of Pd increases, forcing it out of solution.

  • Fix: Redissolve in THF, add Activated Carbon (Charcoal) , stir for 1 hour, and filter through Celite. Then proceed to Protocol A (Si-Thiol) to catch the remaining soluble species.

Q2: I am seeing a new impurity spot on TLC after using Si-Thiol. A: While rare, thiol moieties can theoretically add across an alkyne (Thio-yne reaction) if radical initiators are present or under high heat.

  • Fix: Ensure you are not exceeding 50°C. Switch to Si-TMT (Thiourea) , which is less nucleophilic than the thiol and less likely to react with the alkyne.

Q3: Can I use distillation? A: 3-Cyclohexylprop-2-yn-1-ol has a relatively high boiling point. Distillation often concentrates the metal in the pot, leading to thermal decomposition of the product catalyzed by the hot metal residues.

  • Recommendation: Only distill after scavenging the bulk metal to <50 ppm.

Q4: My Copper levels are still high (>50 ppm) after Si-Thiol treatment. A: Si-Thiol is Pd-selective. It is mediocre for Copper.

  • Fix: Switch to Si-TMT or perform a wash with 10% aqueous Ammonium Hydroxide (NH4OH) . The ammonia forms a water-soluble deep blue complex

    
     that washes away easily.
    

References

  • ICH Q3D Elemental Impurities Guideline

    • Source: European Medicines Agency (EMA) / ICH[2]

    • Context: Defines the Permitted Daily Exposure (PDE) limits for Pd and Cu.
    • URL:[Link]

  • Metal Scavenger User Guide

    • Source: Biotage[3][4][5][6][7]

    • Context: Detailed chemistry of Si-Thiol and Si-TMT interactions with specific metals.
    • URL:[Link]

  • SiliaMetS Metal Scavengers Selection Guide

    • Source: SiliCycle[1][8][9][10]

    • Context: Comparative data on scavenger efficiency for Pd vs. Cu in various solvents.
  • Palladium Extraction Following Metal-C

    • Source: Organic Process Research & Development (ACS Public
    • Context: Validates the N-Acetylcysteine (NAC) wash method for industrial scale-up.
    • URL:[Link]

Sources

Process Chemistry Support Center: Troubleshooting Exothermic Reactions of 3-Cyclohexylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic challenges associated with 3-Cyclohexylprop-2-yn-1-ol (CAS: 42134-54-3).

This bifunctional molecule—featuring a primary propargylic alcohol and an internal alkyne—is a highly valuable intermediate in drug development. However, its structural features make it highly reactive. The two most common transformations applied to this substrate, Swern oxidation and catalytic hydrogenation , are strongly exothermic. Without strict temperature control, these reactions are prone to thermal runaway, catalyst deactivation, and the generation of hazardous byproducts.

This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure your scale-up operations remain safe and high-yielding.

SECTION 1: Swern Oxidation (Propargylic Alcohol to Aldehyde)

Converting the primary alcohol of 3-cyclohexylprop-2-yn-1-ol to 3-cyclohexylpropiolaldehyde using activated DMSO is notoriously exothermic. The activation of DMSO by oxalyl chloride and the subsequent formation of the alkoxysulfonium intermediate generate significant heat alongside CO and CO₂ gas[1].

Frequently Asked Questions

Q: My batch Swern oxidation yielded a dark mixture with alkyl chloride byproducts and a strong sulfur odor. What went wrong? A: You lost temperature control during the intermediate formation. The alkoxysulfonium intermediate is highly unstable. If the internal temperature (Tᵢ) rises above -60 °C before the addition of the triethylamine base, the intermediate decomposes via the Pummerer rearrangement or collapses to form alkyl chlorides and highly toxic dimethyl sulfide (Me₂S)[1].

Q: How can we scale this reaction safely without massive cryogenic infrastructure? A: Transition from a batch reactor to a continuous flow microreactor. Flow chemistry provides an exceptionally high surface-area-to-volume ratio, allowing for rapid heat dissipation. By continuously pumping the reagents through a micro-mixer, the residence time of the unstable intermediate is reduced to milliseconds. This allows the Swern oxidation to be conducted safely at much higher temperatures—sometimes even at room temperature—completely mitigating the risk of thermal runaway[2].

Quantitative Thermal Parameters
Reaction PhaseTarget TemperatureConsequence of Thermal Deviation
DMSO Activation -70 °C to -65 °CViolent exotherm; loss of active chlorodimethylsulfonium species.
Substrate Addition < -60 °CPremature decomposition into alkyl chlorides and thioacetals.
Base Elimination -60 °C warming to 20 °CIncomplete elimination to the aldehyde if kept too cold.
Continuous Flow 0 °C to 20 °CSafe at elevated temperatures due to millisecond residence times.
Protocol: Self-Validating Cryogenic Swern Oxidation (Batch Scale)

Causality Focus: This protocol uses gas evolution as an integrated visual feedback loop to validate reaction progression before proceeding to the next thermal step.

  • System Purge: Flame-dry a multi-neck jacketed flask equipped with an internal thermocouple and a gas bubbler. Purge with dry N₂.

  • Electrophile Activation: Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq). Cool the internal temperature (Tᵢ) to -70 °C using a dry ice/acetone bath.

  • DMSO Addition: Add DMSO (2.4 eq) dropwise.

    • Self-Validation: Monitor the gas bubbler. The reaction releases CO and CO₂. Adjust your addition rate to maintain Tᵢ < -65 °C. Do not proceed until gas evolution completely ceases, validating the full formation of the activated sulfonium species.

  • Substrate Addition: Slowly add 3-cyclohexylprop-2-yn-1-ol (1.0 eq) dissolved in DCM. Maintain Tᵢ < -60 °C.

  • Base-Catalyzed Elimination: Add Triethylamine (5.0 eq) dropwise. Once addition is complete, remove the cooling bath and allow the system to warm to room temperature to drive the elimination to the target propargylic aldehyde.

Workflow Visualization

Swern_Oxidation N1 Activation: DMSO + Oxalyl Chloride N2 Exothermic Gas Evolution (CO, CO2) N1->N2 N3 Thermal Check: Is T < -60 °C? N2->N3 N4 Alkoxysulfonium Formation N3->N4 Yes N5 Side Reactions: Pummerer / Alkyl Chlorides N3->N5 No N6 Addition of TEA (Base Elimination) N4->N6 N7 3-Cyclohexylpropiolaldehyde N6->N7

Caption: Swern oxidation mechanistic pathway highlighting critical thermal trigger points.

SECTION 2: Catalytic Hydrogenation (Alkyne Reduction)

Reducing the internal alkyne of 3-cyclohexylprop-2-yn-1-ol is thermodynamically driven by the massive release of enthalpy. The heat of hydrogenation for an alkyne to an alkane is approximately -63 to -75 kcal/mol[3]. This localized heat at the catalyst surface can cause solvent boiling, catalyst deactivation, or a catastrophic thermal runaway[4].

Frequently Asked Questions

Q: We are using Lindlar's catalyst to isolate the (Z)-alkene, but we keep seeing 10-15% of the fully saturated alkane. How does temperature affect this? A: Lindlar's catalyst is "poisoned" (using lead acetate and quinoline) to increase the activation energy required to reduce the resulting alkene. However, if the initial alkyne reduction exotherm is not managed, the localized temperature spike provides enough thermal energy to overcome this artificial activation barrier, leading to over-reduction to the alkane.

Q: What is the safest way to initiate the hydrogenation on a >500g scale? A: Never use bulk hydrogen pressurization on scale. Instead, use a Mass Flow Controller (MFC) to dose H₂ continuously. By making the hydrogen gas the limiting reagent, the reaction rate—and therefore the heat generation rate—is entirely dictated by the MFC dosing speed.

Quantitative Thermodynamic Profile
Reaction PhaseEst. Enthalpy Change (ΔH)Thermal Risk Profile
Alkyne to Alkene ~ -36 kcal/molModerate; manageable with standard jacket cooling.
Alkene to Alkane ~ -27 kcal/molHigh; rapid consecutive reaction leading to runaway.
Total Complete Reduction ~ -63 kcal/molSevere; requires mass-flow control to prevent solvent boiling.
Protocol: Mass-Flow Controlled Partial Hydrogenation

Causality Focus: This protocol links mass transfer directly to heat transfer, creating a closed-loop system that prevents thermal runaway.

  • Catalyst Loading: Charge a pressure reactor with 3-cyclohexylprop-2-yn-1-ol, Lindlar's catalyst (5 wt%), and quinoline (0.1 eq) in ethyl acetate.

    • Causality: Quinoline competitively binds to the catalyst surface, further preventing over-reduction to the alkane.

  • Thermal Equilibration: Set the reactor jacket chiller to 15 °C. Starting at a sub-ambient temperature provides a thermal buffer against the initial exotherm[3].

  • H₂ Dosing: Purge the headspace with N₂, then begin dosing H₂ using a Mass Flow Controller (MFC) set to a conservative feed rate.

  • In-Process Control (Self-Validation): Integrate the MFC with real-time H₂ uptake monitoring and the internal thermocouple.

    • Self-Validation: Program the logic controller so that if Tᵢ exceeds 25 °C, the MFC automatically pauses H₂ dosing until the chiller restores the thermal baseline[4]. The system self-validates completion when exactly 1.0 molar equivalent of H₂ is consumed, automatically shutting off the gas feed to yield (Z)-3-cyclohexylprop-2-en-1-ol.

Workflow Visualization

Hydrogenation_Control S1 Load Substrate + Lindlar Catalyst S2 Set Chiller to 15 °C S1->S2 S3 Dose H2 via MFC S2->S3 S4 Monitor Internal Temp (Ti) S3->S4 S5 Is Ti > 25 °C? S4->S5 S6 Pause H2 & Max Cooling S5->S6 Yes S7 Continue Dosing S5->S7 No S6->S4 S8 (Z)-Alkene Product S7->S8

Caption: Logic tree for managing thermal runaway during alkyne catalytic hydrogenation.

References

  • Source: acsgcipr.
  • Source: mit.
  • Source: wikipedia.
  • Source: msu.

Sources

Technical Support Center: Overcoming Steric Hindrance in Cyclohexyl Propargyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. This portal is dedicated to troubleshooting one of the most notoriously difficult structural motifs in organic synthesis: cyclohexyl propargyl alcohols (e.g., 1-cyclohexylprop-2-yn-1-ol).

Here, we bridge the gap between theoretical mechanism and benchtop execution, providing causality-driven solutions, validated protocols, and structural workarounds to bypass severe steric limitations.

Part 1: The Mechanistic Root of the Problem (The "Why")

Before troubleshooting, we must understand the physical reality of the molecule. Why do standard cross-coupling, substitution, and reduction protocols fail when a cyclohexyl group is adjacent to a propargylic alcohol?

  • Conformational Bulk & 1,3-Diaxial Strain : The cyclohexyl group is not a static sphere; it dynamically flips between chair conformations. While the equatorial position is energetically favored by ~2.1 kcal/mol (reducing 1,3-diaxial strain)[1], the sheer volume of the ring creates a massive steric shadow over the adjacent propargylic carbon and the alkyne.

  • Trajectory Blocking : In nucleophilic substitutions (

    
     or 
    
    
    
    ), the incoming nucleophile must approach at a specific angle (Bürgi-Dunitz trajectory). The axial hydrogens of the cyclohexyl ring physically block this approach path.
  • Catalyst Poisoning via Chelation : The proximal hydroxyl group can competitively bind to transition metals (like Pd or Ru). When combined with the steric bulk of the cyclohexyl ring, the metal center becomes trapped in an inactive, highly hindered off-cycle resting state.

Part 2: Troubleshooting Guides & FAQs

Q1: My Palladium-catalyzed cross-coupling (Sonogashira/Suzuki) with 1-cyclohexylprop-2-yn-1-ol is stalling at <10% conversion. How do I push it to completion?

The Causality: Standard catalysts like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 fail because the 

ligands, combined with the bulky cyclohexyl group, create too much steric crowding during the oxidative addition and transmetalation steps. Furthermore, unprotected propargyl alcohols are prone to unwanted Meyer-Schuster rearrangements under basic coupling conditions. The Solution:
  • Protect the Alcohol: Convert the -OH to a TIPS or TBS ether. This prevents competitive metal chelation and suppresses rearrangement.

  • Upgrade the Ligand: Switch to a Buchwald-type dialkylbiaryl phosphine ligand, specifically XPhos or SPhos . These ligands are highly electron-rich (accelerating oxidative addition) and their extreme bulk actually promotes the reductive elimination step by forcing the coupled fragments together[2].

Q2: I need to perform a direct nucleophilic substitution at the propargylic carbon, but standard conditions yield only unreacted starting material or decomposition. What is the alternative?

The Causality: The hydroxyl group is a poor leaving group, and even when activated (e.g., as a mesylate), the cyclohexyl ring prevents backside attack. If forced into an


 pathway, the resulting carbocation is unstable and prone to elimination.
The Solution:  Employ the Nicholas Reaction . By reacting the alkyne with dicobalt octacarbonyl (

), you form a stable alkyne-cobalt complex. This complexation bends the alkyne from 180° to ~140°, drastically altering the steric profile. Upon treatment with a Lewis acid (like

), a highly stabilized propargylic cation is formed. The massive cobalt cluster forces the incoming nucleophile to attack from the less hindered anti face, bypassing the cyclohexyl bulk entirely[3].
Q3: How can I achieve regioselective hydroboration or hydrosilylation on these hindered substrates?

The Causality: Bulky groups generally force additions to the distal (less hindered) end of the alkyne. However, if you need proximal (


-selective) addition, steric hindrance works against you.
The Solution:  Use the hydroxyl group as a directing group . Utilizing a 

-acidic Rh(I) catalyst or specific Mn(II) bis(imino)pyridine pre-catalysts allows the metal to coordinate to the oxygen atom first. This intramolecular tethering forces the metal to deliver the hydride/silyl/boryl group to the sterically hindered proximal carbon, completely overriding the inherent steric bias of the cyclohexyl group[4][5].

Part 3: Quantitative Data & Catalyst Selection

When dealing with steric hindrance, catalyst and ligand selection is mathematically critical. Below is a synthesized comparison of ligand efficacy for the cross-coupling of hindered propargyl alcohols.

Catalyst / Ligand SystemSubstrate Hindrance LevelYield (%)Regioselectivity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Primary Mechanistic Advantage

Low (Primary)85-99%N/AStandard oxidative addition.

High (Cyclohexyl)< 10%N/AFails due to steric crowding.

+ SPhos
High (Cyclohexyl)75-88%N/ABiaryl bulk promotes reductive elimination.

+ Bis(imino)pyridine
High (Cyclohexyl)88-95%> 99:1OH-directed proximal hydroboration[4].

+

High (Tertiary/Bulky)92%> 99:1

-acidic directed hydrosilylation[5].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints allow the researcher to verify success at intermediate stages before proceeding.

Protocol A: Cobalt-Mediated Nicholas Substitution (Overcoming Substitution Hindrance)

G A 1. Cyclohexyl Propargyl Alcohol B 2. Co2(CO)6 Complexation (Steric Shielding) A->B Co2(CO)8, DCM, RT C 3. Propargylic Cation Formation (Lewis Acid) B->C BF3·Et2O, -78°C D 4. Nucleophilic Attack (Anti-Trajectory) C->D Nucleophile E 5. Oxidative Decomplexation (CAN or Fe(NO3)3) D->E Oxidation, 0°C F 6. Substituted Product E->F Isolation

Nicholas Reaction Pathway: Bypassing cyclohexyl steric bulk via cobalt complexation.

Step-by-Step Methodology:

  • Complexation: Dissolve 1.0 eq of 1-cyclohexylprop-2-yn-1-ol in anhydrous DCM under argon. Add 1.05 eq of

    
    .
    
    • Self-Validation Checkpoint: The solution will immediately turn a deep, dark red, and CO gas will evolve. TLC will show a new, highly non-polar red spot. Do not proceed until gas evolution ceases (~2 hours).

  • Ionization & Substitution: Cool the reaction to -78°C. Add 1.5 eq of the nucleophile (e.g., allyltrimethylsilane), followed dropwise by 1.2 eq of

    
    . Stir for 1 hour, then warm to 0°C.
    
    • Causality Note: The Lewis acid strips the hydroxyl group, forming the metal-stabilized cation. The extreme cold prevents premature decomposition of the hindered cation[3].

  • Decomplexation: To the dark red solution at 0°C, slowly add 3.0 eq of Ceric Ammonium Nitrate (CAN) dissolved in minimal methanol.

    • Self-Validation Checkpoint: The red color will rapidly discharge, leaving a pale yellow/green solution, indicating successful removal of the cobalt cluster.

  • Workup: Quench with water, extract with diethyl ether, and purify via silica gel chromatography.

Protocol B: Buchwald-Enabled Cross-Coupling Workflow

G Step1 1. Substrate Protection (TIPS-Cl, Imidazole) Step2 2. Catalyst Assembly (Pd2(dba)3 + SPhos) Step1->Step2 Step3 3. Strict Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Coupling Execution (Elevated Temp: 80°C) Step3->Step4 Step5 5. Workup & Deprotection (TBAF in THF) Step4->Step5

Workflow for Pd-catalyzed cross-coupling of sterically hindered propargyl alcohols.

Step-by-Step Methodology:

  • Protection: Protect the cyclohexyl propargyl alcohol using TIPS-Cl and imidazole in DMF. Purify before use.

  • Catalyst Preparation: In a glovebox or under strict Schlenk conditions, combine 2.5 mol%

    
     and 10 mol% SPhos  in a Schlenk tube.
    
    • Causality Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       species required for inserting into hindered bonds.
      
  • Reaction Setup: Add 1.0 eq of the protected propargyl substrate, 1.2 eq of the coupling partner (e.g., aryl bromide), and 2.0 eq of anhydrous

    
    . Add anhydrous toluene.
    
  • Degassing: Perform three cycles of freeze-pump-thaw. This is critical; bulky phosphines are highly susceptible to oxidation.

  • Execution: Heat the sealed tube to 80°C for 16 hours. Cool, filter through a pad of Celite, concentrate, and deprotect using TBAF (1.0 M in THF) for 2 hours at room temperature.

References

  • RSC Advances. "Scope and advances in the catalytic propargylic substitution reaction." Royal Society of Chemistry, 2018. Available at:[Link]

  • KAUST Repository. "Chemoselective Hydroboration of Propargylic Alcohols and Amines Using a Manganese(II) Catalyst." King Abdullah University of Science and Technology, 2019. Available at:[Link]

  • National Institutes of Health (NIH).

    
    -Acidic Catalyst." PMC, 2022. Available at:[Link]
    

Sources

Validation & Comparative

Technical Assessment: NMR Structural Validation of 3-Cyclohexylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026


Molecular Weight:  138.21  g/mol 

Executive Summary & Analytical Challenge

In drug discovery, 3-Cyclohexylprop-2-yn-1-ol serves as a critical linker motif, combining a lipophilic cyclohexyl ring with a reactive propargylic alcohol. The structural validation of this intermediate is often complicated by two factors:

  • Spectral Overlap: The cyclohexyl ring protons (

    
    ) create a complex multiplet region (1.1–1.9 ppm) that can obscure impurities or the hydroxyl signal.
    
  • Labile Proton Exchange: The terminal hydroxyl proton (

    
    ) exhibits variable chemical shifts and multiplicities depending on the solvent choice, leading to potential misassignment as a water peak or impurity.
    

This guide compares two analytical pathways—Standard


 Acquisition  vs. High-Definition DMSO-

Analysis
—to establish a definitive structural assignment protocol.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the "performance" of the NMR spectrum regarding resolution and connectivity proof.

Method A: Standard Screening ( )
  • Performance: High throughput, low cost, easy sample recovery.

  • Limitation: Rapid proton exchange prevents the observation of

    
     coupling. The hydroxyl proton appears as a broad singlet, often indistinguishable from trace water.
    
  • Outcome: Structural indication but not definitive connectivity proof.

Method B: Structural Validation (DMSO- )
  • Performance: High viscosity leads to slightly broader lines, but the hydrogen-bonding capability slows proton exchange.

  • Advantage: The hydroxyl proton (

    
    ) appears as a distinct triplet (coupled to 
    
    
    
    ). This splitting pattern (
    
    
    ) definitively proves the presence of a primary alcohol.
  • Outcome: Absolute structural confirmation.

Quantitative Comparison of Spectral Features
FeatureMethod A (

)
Method B (DMSO-

)
Analytical Verdict
OH Signal (

)
Broad singlet (variable

1.6–2.5)
Sharp Triplet (

4.5–5.0)
Method B confirms functional group.
Propargylic

(

)
Singlet (or broad s)Doublet (

Hz)
Method B proves connectivity.
Cyclohexyl Methine (

)
Multiplet (

2.[1]40)
Multiplet (

2.35)
Equivalent performance.
Water Peak Interference High (overlaps with OH often)Low (distinct from OH)Method B is superior for purity checks.

Detailed Peak Assignment (Method B: DMSO- )

The following assignments are based on the definitive DMSO-


 profile where coupling is preserved.

Structure Reference:



PositionProton LabelShift (

, ppm)
MultiplicityIntegral

-Coupling (Hz)
Structural Insight
-OH

5.05 - 5.15Triplet (

)
1H

Diagnostic for

alcohol. Disappears with

.
Propargylic

4.08 - 4.12Doublet (

)
2H

Becomes a singlet upon

shake.
Methine

2.35 - 2.45Multiplet (

)
1H-Distinct from ring "hump" due to alkyne deshielding.
Ring (Eq)

1.60 - 1.80Multiplet4H-Equatorial protons (deshielded).
Ring (Ax)

1.15 - 1.45Multiplet6H-Axial protons (shielded).

Note on Stereochemistry: The cyclohexyl ring protons (


) often appear as two distinct envelopes. The methine proton (

) is shifted downfield significantly compared to cyclohexane (

1.44) due to the magnetic anisotropy of the alkyne triple bond.

Experimental Protocol: Self-Validating Assignment

To ensure scientific integrity, follow this "Decision Tree" protocol. This workflow includes a mandatory self-validation step using Deuterium Oxide (


).
Step 1: Sample Preparation
  • Dissolve 5–10 mg of 3-Cyclohexylprop-2-yn-1-ol in 0.6 mL of DMSO-

    
     .
    
  • Ensure the solution is clear; filtration is required if suspension is visible.

  • Critical: Use a high-quality NMR tube to prevent shimming errors that could obscure the fine splitting of the OH triplet.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 1H with 30° flip angle).

  • Relaxation Delay (D1): Set to

    
     seconds. Why? Accurate integration of the OH proton requires full relaxation, which is slower in viscous DMSO.
    
  • Scans (NS): 16 (minimum) for adequate S/N ratio.

Step 3: The Shake (Validation)

If the OH assignment is ambiguous:

  • Acquire the standard spectrum.

  • Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and wait 2 minutes for phase separation/mixing.

  • Re-acquire the spectrum.

    • Validation: The Triplet at ~5.1 ppm must disappear. The Doublet at ~4.1 ppm must collapse into a Singlet.

Visualization: Assignment Workflow

The following diagram illustrates the logical pathway for validating the structure, specifically distinguishing the product from non-alcohol impurities.

NMR_Workflow Start Start: Unknown Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (D1 > 5s) Solvent->Acquire CheckOH Check 4.5-5.5 ppm region Acquire->CheckOH Triplet Triplet Observed? CheckOH->Triplet Confirmed Structure Validated: 3-Cyclohexylprop-2-yn-1-ol Triplet->Confirmed Yes (J ~ 6Hz) Ambiguous Broad Singlet or No Signal Triplet->Ambiguous No D2O_Test Perform D2O Shake Test Ambiguous->D2O_Test ReAcquire Re-Acquire Spectrum D2O_Test->ReAcquire CheckCollapse Did Peak Disappear & CH2 Collapse to Singlet? ReAcquire->CheckCollapse CheckCollapse->Confirmed Yes Impurity Impurity/Water Detected CheckCollapse->Impurity No

Figure 1: Logical workflow for the structural verification of propargylic alcohols using solvent-exchange validation.

References

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Proton NMR Chemical Shifts of Cyclohexyl Systems. Reich Collection. Retrieved from [Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 3-Cyclohexylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.

Executive Summary & Molecular Dynamics

The structural elucidation of small, volatile organic intermediates is a critical bottleneck in pharmaceutical development. 3-Cyclohexylprop-2-yn-1-ol (C₉H₁₄O, Monoisotopic Mass: 138.10446 Da) is a highly versatile propargylic alcohol utilized extensively in cross-coupling reactions and the synthesis of bioactive pharmacophores.

Because this molecule contains both a non-polar aliphatic ring and a polar, terminal hydroxyl group bridged by a rigid alkyne, its ionization dynamics are highly dependent on the analytical platform chosen. This guide objectively compares Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this compound, providing field-proven protocols and deep mechanistic insights into its fragmentation behavior.

Platform Selection: GC-EI-MS vs. LC-ESI-MS/MS

As a Senior Application Scientist, the first critical decision is selecting the appropriate ionization source. While LC-ESI-MS/MS is the modern workhorse for large biomolecules, it is fundamentally ill-suited for small, neutral aliphatic alcohols.

The Causality of Ionization Failure in ESI: Electrospray Ionization (ESI) relies on the analyte's proton affinity in the solution phase. 3-Cyclohexylprop-2-yn-1-ol lacks a basic heteroatom (like an amine) to readily accept a proton. Consequently, ESI yields extremely poor ionization efficiency, often resulting in severe in-source fragmentation (immediate loss of water) before the precursor ion even reaches the first quadrupole.

Conversely, GC-EI-MS (70 eV) utilizes hard ionization. The high-energy electron beam strips an electron directly from the molecule's highest occupied molecular orbital (typically the oxygen lone pair or the alkyne π-bond), generating a radical cation


. This process is highly reproducible, independent of matrix pH, and yields a rich, library-matchable fragmentation fingerprint .
Table 1: Performance Comparison for 3-Cyclohexylprop-2-yn-1-ol
Performance MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Ionization Efficiency Excellent (Hard Ionization)Poor (Low proton affinity)
Molecular Ion

Weak but detectable (m/z 138)Rarely observed; dominated by

Structural Information High (Rich fragmentation fingerprint)Low (Requires derivatization for CID)
Matrix Effects Minimal (Chromatographic resolution)High (Ion suppression in ESI source)
Primary Use Case Gold Standard for structural confirmationNot recommended without derivatization

Standardized Experimental Protocol (GC-EI-MS)

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . It incorporates a pre-run tuning verification and an internal standard to normalize injection variances, ensuring that the resulting fragmentation data is both accurate and reproducible.

Step-by-Step Methodology
  • System Suitability Tuning (Self-Validation):

    • Prior to sample analysis, inject 1 µL of Decafluorotriphenylphosphine (DFTPP) at 50 µg/mL.

    • Causality: DFTPP validates that the quadrupole mass filter is correctly tuned. The system is only "Pass" if the m/z 198 peak is 100% (base peak) and the m/z 51, 127, and 275 peaks fall within strict EPA-defined relative abundance ratios.

  • Sample Preparation:

    • Dissolve 3-cyclohexylprop-2-yn-1-ol in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

    • Add Nonane-d20 as an internal standard (IS) at 5 µg/mL. Causality: The IS validates the injection volume and compensates for any minor fluctuations in the split/splitless inlet.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry Acquisition:

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 35 to 300 (Avoid scanning below 35 to exclude air/water background).

Workflow Sample Sample Prep Dilution & IS GC GC Separation HP-5MS Column Sample->GC EI EI Ionization 70 eV Source GC->EI Analyzer Mass Filter m/z 35-300 EI->Analyzer Data Data Analysis Library Match Analyzer->Data

Figure 1: Standardized GC-EI-MS analytical workflow for volatile propargylic alcohols.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the EI-MS spectrum of 3-cyclohexylprop-2-yn-1-ol requires analyzing the thermodynamic stability of its resulting carbocations. The molecular ion


 at m/z 138 is typically weak because the molecule possesses multiple highly favorable fragmentation pathways .
Key Mechanistic Cleavages:
  • Dehydration (m/z 120): Alcohols readily lose water (-18 Da) under EI conditions. This is driven by the formation of a protonated cyclopropane intermediate, leading to a highly stable diene radical cation.

  • Propargylic Cleavage (m/z 107): The bond between the alkyne and the hydroxymethyl group is cleaved, losing a hydroxymethyl radical (

    
    , 31 Da). Causality: The resulting 
    
    
    
    cation is exceptionally stable due to the linear sp-hybridized geometry of the alkyne, which effectively delocalizes the positive charge.
  • The Isobaric Challenge (m/z 55): A critical analytical insight is that the intense peak at m/z 55 is a composite of two distinct isobaric fragments.

    • Pathway A: Loss of the cyclohexyl radical yields the alkyne fragment

      
      .
      
    • Pathway B: The cyclohexyl cation (m/z 83) undergoes characteristic ring-opening and loss of ethylene (

      
      ) to yield the ring fragment 
      
      
      
      .
    • Note: Differentiating these requires High-Resolution Mass Spectrometry (HRMS) to resolve

      
       (55.0184 Da) from 
      
      
      
      (55.0548 Da).

Fragmentation M_ion Molecular Ion [M]⁺• m/z 138 M_H2O Dehydrated Ion[M-H₂O]⁺• m/z 120 M_ion->M_H2O -H₂O (-18 Da) Propargyl Propargylic Cation [Cy-C≡C]⁺ | m/z 107 M_ion->Propargyl -•CH₂OH (-31 Da) Cy_cation Cyclohexyl Cation [C₆H₁₁]⁺ | m/z 83 M_ion->Cy_cation -•C≡C-CH₂OH (-55 Da) Alkyne_frag Alkyne Fragment [HC≡C-CH₂OH]⁺ | m/z 55 M_ion->Alkyne_frag -•C₆H₁₁ (-83 Da) Ring_frag Ring Fragment [C₄H₇]⁺ | m/z 55 Cy_cation->Ring_frag -C₂H₄ (-28 Da)

Figure 2: Primary EI-MS fragmentation pathways of 3-Cyclohexylprop-2-yn-1-ol.

Table 2: Quantitative Fragmentation Data Summary
m/z ValueIon Type / AssignmentNeutral LossRelative AbundanceDiagnostic Significance
138

(Molecular Ion)
NoneLow (<10%)Confirms intact molecular weight.
120


(18 Da)
MediumConfirms presence of aliphatic hydroxyl.
107


(31 Da)
HighHighly diagnostic for terminal propargylic alcohols.
83


HighConfirms the presence of the intact cyclohexyl ring.
55

/

Isobaric compositeBase Peak (100%)Represents terminal ring breakdown and alkyne core.

Conclusion & Best Practices

For the rigorous structural elucidation of 3-cyclohexylprop-2-yn-1-ol, GC-EI-MS is unequivocally the superior analytical platform compared to LC-ESI-MS/MS. The lack of basic protonation sites renders ESI ineffective, whereas the 70 eV electron impact source generates a highly reproducible, mechanism-driven fragmentation pattern.

Best Practice Takeaway: Always implement a self-validating tuning protocol (like DFTPP) before analyzing propargylic alcohols, and be aware of isobaric composite peaks (like m/z 55) which can skew isotopic distribution calculations unless resolved by HRMS.

References

  • PubChem Database: 3-Cyclohexylprop-2-yn-1-ol (CID 316601). National Center for Biotechnology Information. Available at:[Link]

  • eGyanKosh: Mass Spectrometry: Fragmentation Patterns of Alcohols and Alkynes. Indira Gandhi National Open University. Available at:[Link]

  • RSC Advances: Copper(I) Iodide Catalyzed Synthesis of Primary Propargylic Alcohols from Terminal Alkynes. Royal Society of Chemistry (2014). Available at:[Link]

Comparative Reactivity Guide: Cyclohexyl vs. Linear Alkyl Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The Steric-Electronic Divergence

In the design of pharmacophores and complex heterocycles, propargylic alcohols are pivotal synthons.[1] However, the choice between a cyclohexyl-substituted propargylic alcohol (typically 1-ethynylcyclohexanol) and a linear alkyl variant (e.g., 1-octyn-3-ol or 3-methyl-1-pentyn-3-ol) is not merely structural—it dictates the reaction pathway.

The core divergence lies in the competition between ionization potential (


/cation stability) and conformational mobility .
  • Cyclohexyl Variants: Characterized by high carbocation stability (tertiary centers) but restricted conformational freedom due to the chair-like ring structure. This often biases reactivity toward Rupe rearrangements and

    
    -type substitutions (Nicholas reaction).
    
  • Linear Alkyl Variants: Exhibit high conformational entropy and lower steric bulk around the

    
    -carbon (unless tertiary). These substrates favor Meyer-Schuster rearrangements  and are more amenable to 
    
    
    
    nucleophilic attacks in metal-catalyzed manifolds.

This guide dissects these differences with experimental evidence, focusing on acid-catalyzed rearrangements and gold-catalyzed cycloisomerizations.

Mechanistic Divergence: Rupe vs. Meyer-Schuster

The most critical reactivity difference appears under acidic conditions. The fate of the propargylic alcohol depends heavily on the alkyl group's ability to stabilize the intermediate carbocation and the geometry required for proton transfer.

The Pathways[2]
  • Meyer-Schuster Rearrangement: Preferred by secondary linear alcohols and sterically unencumbered tertiary acyclic alcohols. It involves a [1,3]-hydroxyl shift to form an

    
    -unsaturated carbonyl.[2]
    
  • Rupe Rearrangement: Dominant in 1-ethynylcyclohexanol . The tertiary carbocation intermediate undergoes E1 elimination to form an enyne, which subsequently hydrates to an

    
    -unsaturated methyl ketone.
    
Structural Causality

The cyclohexyl ring locks the C-O bond in an axial or equatorial position, often favoring the elimination pathway (Rupe) due to the relief of 1,3-diaxial interactions upon forming the planar


 carbocation. Linear alkyl chains, lacking this ring strain, are freer to undergo the reversible 1,3-shift required for the Meyer-Schuster product.
Visualization of Competing Pathways

ReactionPathways cluster_legend Pathway Dominance Start Propargylic Alcohol (Substrate) Ionization Propargylic Cation (Intermediate) Start->Ionization H+ / Catalyst Elimination E1 Elimination (Enyne Formation) Ionization->Elimination Cyclohexyl (Tertiary) Favored Shift [1,3]-Hydroxyl Shift (Allene Formation) Ionization->Shift Linear (Sec/Tert) Favored Hydration Hydration Elimination->Hydration RupeProduct Rupe Product (α,β-Unsaturated Ketone) Hydration->RupeProduct Tautomer Keto-Enol Tautomerization Shift->Tautomer MSProduct Meyer-Schuster Product (Enone/Enal) Tautomer->MSProduct key1 Red Path: Dominant in Cyclohexyl (Rupe) key2 Green Path: Dominant in Linear (Meyer-Schuster)

Figure 1: Mechanistic bifurcation driven by alkyl substitution. The rigid cyclohexyl group promotes elimination (Rupe), while flexible linear chains favor the 1,3-shift (Meyer-Schuster).

Catalytic Performance Comparison

Gold-Catalyzed Enantioselective Cycloisomerization

In gold(I) catalysis, the steric profile of the propargylic alcohol dramatically impacts enantioselectivity. A study on enyne cycloisomerization highlighted this disparity:

  • Linear Alkyl (n-Propyl): The flexible chain allows the substrate to adopt the optimal conformation within the chiral pocket of the catalyst (e.g., (S)-L4AuNTf2), resulting in 95% ee .

  • Cyclohexyl: The rigid, bulky ring creates steric clashes with the ligand architecture, preventing the tight binding required for high induction, dropping the selectivity to 66% ee .

Takeaway: For asymmetric catalysis, linear alkyl variants often provide superior enantioselectivity due to their ability to accommodate the catalyst's steric demands ("induced fit"), whereas cyclohexyl groups act as "hard" steric blocks.

Substitution Rates (Nicholas Reaction & Metal Catalysis)

In nucleophilic substitutions where a carbocation is generated (e.g., Nicholas reaction with


 or Au-catalyzed substitution):
FeatureCyclohexyl (Tertiary)Linear Alkyl (Secondary)
Carbocation Stability High (Tertiary + Hyperconjugation)Moderate (Secondary)
Reaction Rate (

)
Fast (Rapid ionization)Moderate
Nucleophile Approach Hindered (Axial attack often required)Accessible (Less steric bulk)
Product Selectivity prone to Elimination side-productsHigh Substitution fidelity

Experimental Data & Protocols

Comparative Data Table

The following data summarizes typical yields and selectivities found in acid-catalyzed rearrangements and gold-catalyzed substitutions.

Reaction TypeSubstrate TypeMajor ProductTypical YieldKey Limitation
Acid Catalysis (PTSA, Toluene)1-Ethynylcyclohexanol Rupe Enone75-85%Formation of polymerized tars due to enyne intermediate.
Acid Catalysis (PTSA, Toluene)3-Decyn-2-ol (Linear)Meyer-Schuster Enone80-92%E/Z Selectivity can be variable without optimized ligands.
Au(I) Cyclization Cyclohexyl-Enyne Cyclized Diene66% eeRigid bulk lowers enantioselectivity.
Au(I) Cyclization n-Propyl-Enyne Cyclized Diene95% ee Flexible chain adapts to chiral ligand pocket.
Nicholas Reaction Cyclohexyl Propargyl

-Alkylated Alkyne
90%Very stable cation; requires strong nucleophile to outcompete elimination.
Representative Protocol: Gold-Catalyzed Rearrangement

This protocol is self-validating: The appearance of a conjugated carbonyl peak (~1670 cm⁻¹) in IR and the disappearance of the alkyne stretch (~3300 cm⁻¹) confirm reaction progress.

Scope: Conversion of propargylic alcohols to


-unsaturated ketones.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1-ethynylcyclohexanol or 3-decyn-2-ol)

  • Catalyst:

    
     (1 mol%) or 
    
    
    
    (co-catalyst if using AuCl)
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol/Water (for hydration focus)

  • Additive: PTSA (10 mol%) if promoting Rupe specifically.

Step-by-Step Workflow:

  • Preparation: In a flame-dried vial, dissolve 1.0 mmol of propargylic alcohol in 2.0 mL of anhydrous DCE (

    
    ).
    
  • Catalyst Addition: Add 1 mol% of the Gold(I) catalyst. Note: If the solution turns purple instantly, colloidal gold is forming (catalyst decomposition); ensure solvent is degassed.

  • Reaction: Stir at 60°C.

    • Linear Alcohols: Reaction typically complete in 1-2 hours (Meyer-Schuster).

    • Cyclohexyl Alcohols: May require 4-6 hours; monitor for enyne intermediate (TLC

      
       usually higher than starting material).
      
  • Quench: Filter through a short pad of silica gel to remove metal species.

  • Validation:

    • NMR: Check for the disappearance of the propargylic proton (linear) or the ethynyl proton (cyclohexyl) and the emergence of vinylic protons (

      
       6.0–7.0 ppm).
      
    • Differentiation: The Rupe product will have a methyl ketone singlet (

      
       ~2.1-2.3 ppm), whereas the Meyer-Schuster product from a terminal alkyne will be an aldehyde (
      
      
      
      ~9.5 ppm) or internal ketone.

References

  • Rupe vs.

    • Swamy, K. C. K., et al. (2020). "Meyer-Schuster rearrangement of propargylic alcohols."[2][3][4][5][6] Organic Reactions.[2][3][5][7][8][9][10][11][12]

  • Gold-Catalyzed Enantioselectivity (Steric Effects)

    • Zhang, L., et al. (2025).
  • Nicholas Reaction & Cation Stability

    • Teobald, B. J. (2002).[11] "The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis."[11][13][14] Tetrahedron.

  • General Reactivity of Propargylic Alcohols

    • Campagne, J. M., et al. (2013). "Gold Catalysed Reactions of Propargylic Alcohols." UCL Discovery.

Sources

Crystallographic Characterization & Derivatization Guide: 3-Cyclohexylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclohexylprop-2-yn-1-ol is a critical aliphatic alkynyl alcohol used as a building block in the synthesis of pharmaceutical intermediates and organic semiconductors. However, its characterization via Single Crystal X-Ray Diffraction (SC-XRD) is complicated by its physical state; the compound exists as a liquid at room temperature, precluding direct crystallographic analysis without in-situ cryo-crystallography.

This guide provides a definitive workflow for the crystallographic characterization of this molecule via derivatization . We compare the structural performance of cyclohexyl-substituted alkynes against their phenyl analogues, highlighting the distinct "herringbone" vs. "pi-stacking" packing motifs that drive their respective solid-state behaviors.

Part 1: The Crystallographic Challenge

Direct XRD analysis of 3-Cyclohexylprop-2-yn-1-ol is often infeasible for routine laboratories due to its low melting point.

PropertyDataImplication for XRD
Physical State (25°C) LiquidRequires derivatization or capillary cryo-cooling.
Molecular Weight 138.21 g/mol Low MW reduces scattering power; requires high-quality crystals.
Rotatable Bonds 1 (C-C bond to ring)Conformational flexibility (chair/boat) complicates packing.
Chirality Achiral (unless substituted)Crystallizes in centrosymmetric space groups (typically P2₁/c).

Strategic Recommendation: Instead of attempting difficult in-situ crystallization of the liquid, researchers should synthesize the 3,5-dinitrobenzoate ester derivative. This moiety introduces rigid planar aromatic rings and nitro groups that facilitate strong intermolecular interactions (pi-stacking and dipole-dipole), ensuring the formation of high-quality, diffraction-suitable crystals.

Part 2: Derivatization & Crystallization Protocol

Objective: Convert liquid 3-Cyclohexylprop-2-yn-1-ol into highly crystalline 3-cyclohexylprop-2-yn-1-yl 3,5-dinitrobenzoate.

Synthetic Workflow (Graphviz)

DerivatizationWorkflow Start Liquid Alcohol (3-Cyclohexylprop-2-yn-1-ol) Reaction Esterification (0°C to RT, 4 hrs) Start->Reaction Reagent Reagent: 3,5-Dinitrobenzoyl Chloride + Pyridine (Catalyst) Reagent->Reaction Workup Workup: Acid Wash (HCl) NaHMDS Neutralization Reaction->Workup Cryst Crystallization: Slow Evaporation (EtOH/Hexane) Workup->Cryst XRD SC-XRD Analysis (Mo Kα Source) Cryst->XRD

Figure 1: Step-by-step workflow for converting the liquid alcohol into a crystalline solid suitable for X-ray diffraction.

Detailed Protocol
  • Reaction: Dissolve 3-Cyclohexylprop-2-yn-1-ol (1.0 equiv) in dry dichloromethane (DCM). Add pyridine (1.2 equiv) and cool to 0°C. Slowly add 3,5-dinitrobenzoyl chloride (1.1 equiv). Warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Crystallization (Critical Step): Dissolve the crude solid in a minimum amount of hot ethanol. Add hexane dropwise until persistent cloudiness appears. Re-heat to clarity and allow to cool slowly in a vibration-free environment (Dewar flask recommended) for 24-48 hours.

    • Target Crystal Size: 0.2 x 0.2 x 0.1 mm.

    • Morphology: Typically yellow needles or prisms.

Part 3: Comparative Structural Analysis

Understanding the crystal packing differences between Cyclohexyl (aliphatic) and Phenyl (aromatic) derivatives is crucial for drug design, particularly when optimizing solubility and bioavailability.

Packing Motifs: Cyclohexyl vs. Phenyl

The following table contrasts the crystallographic behavior of 3-Cyclohexylprop-2-yn-1-ol derivatives against their phenyl analogues (e.g., 3-Phenylprop-2-yn-1-ol derivatives).

FeatureCyclohexyl DerivativesPhenyl Analogues
Dominant Interaction Van der Waals / Hydrophobic Pi-Pi Stacking / C-H···π
Packing Efficiency Lower (Steric bulk of chair conformation)Higher (Planar stacking)
Space Group Tendency P2₁/c or P2₁2₁2₁ (Chiral packing)P-1 or P2₁/c (Centrosymmetric)
Melting Point Lower (More dynamic lattice)Higher (Rigid lattice)
Solubility Profile High lipophilicity; "Greasy" packingLimited by lattice energy
Structural Logic Diagram

PackingComparison cluster_Cy Cyclohexyl Derivative Packing cluster_Ph Phenyl Derivative Packing CyNode Cyclohexyl Ring (Chair Conformation) CyPack Interaction: Weak Van der Waals CyNode->CyPack CyResult Result: Herringbone / Loose Packing Lower Lattice Energy CyPack->CyResult PhNode Phenyl Ring (Planar) PhPack Interaction: Strong Pi-Pi Stacking C-H...Pi Bonds PhNode->PhPack PhResult Result: Slip-Stacked Columns High Lattice Energy PhPack->PhResult

Figure 2: Comparative logic of crystal lattice formation. Cyclohexyl groups disrupt planar stacking, leading to lower density and melting points compared to phenyl analogues.

Expert Insight: The "Spacer" Effect

Research into organic semiconductors (e.g., BQQDI derivatives) has shown that replacing phenyl groups with cyclohexyl groups significantly alters electron mobility. In the context of 3-Cyclohexylprop-2-yn-1-ol , the cyclohexyl ring acts as an insulating "spacer."

  • Phenyl: Promotes electronic coupling between molecules (good for charge transport, bad for solubility).

  • Cyclohexyl: Disrupts electronic coupling but increases solubility in non-polar solvents. This is a vital consideration when using this molecule as a fragment in drug discovery—it adds bulk without adding aromaticity [1, 2].

Part 4: XRD Data Collection Parameters

For the derivatized crystal (3,5-dinitrobenzoate), use the following validated instrument parameters to ensure publication-quality data.

  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption, though Cu is acceptable for purely organic crystals if the crystal is small (<0.1 mm).

  • Temperature: 100 K (Nitrogen stream). Crucial: Do not collect at room temperature; the thermal motion of the flexible cyclohexyl ring will smear electron density, making the "chair" conformation difficult to resolve.

  • Resolution: 0.8 Å or better.

  • Refinement Strategy:

    • The cyclohexyl ring should be modeled in a chair conformation .

    • Check for disorder : The ring may flip between two chair forms in the crystal lattice. If observed, model with split occupancy (e.g., PART 1 / PART 2 in SHELXL).

References
  • Kumagai, S., et al. (2020). "Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors." Molecular Systems Design & Engineering. Link

  • Hardegger, L. A., et al. (2011). "Systematic investigation of the influence of the spacer on the binding of bivalent ligands." Angewandte Chemie International Edition. Link

  • Gorbunova, Y. G., et al. (2015). "Novel method for the synthesis of alkynyl-substituted macrocycles." Journal of Porphyrins and Phthalocyanines. Link

A Researcher's Guide to Benchmarking Catalytic Efficiency Using 3-Cyclohexylprop-2-yn-1-ol Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Standardized benchmarking is a cornerstone of progress in catalysis, enabling fair and reproducible comparisons of catalyst performance.[1][2] This guide provides an in-depth framework for utilizing 3-cyclohexylprop-2-yn-1-ol as a model substrate for benchmarking the efficiency of various catalytic systems. We will explore the rationale for its selection, focusing on its unique structural features that allow for the nuanced assessment of catalyst activity and selectivity. This document details comprehensive experimental protocols, data interpretation methodologies, and mechanistic insights, providing researchers, scientists, and drug development professionals with a robust toolkit for evaluating and comparing catalyst performance.

The Imperative of Standardized Benchmarking in Catalysis

The development of novel catalysts is a critical driver of innovation in chemical synthesis, from bulk chemicals to fine pharmaceuticals. However, comparing the efficacy of newly developed catalysts with existing ones can be challenging due to variations in experimental conditions and reporting standards.[2] A community-driven, consensus-based approach to benchmarking is essential to ensure that performance metrics are reproducible, fair, and relevant.[2]

Standardized testing protocols accelerate innovation by allowing for the accurate evaluation and comparison of data from different research facilities.[1] This guide focuses on the use of 3-cyclohexylprop-2-yn-1-ol as a benchmark substrate, particularly for selective hydrogenation reactions, a crucial transformation in organic synthesis.[3]

The Substrate of Choice: 3-Cyclohexylprop-2-yn-1-ol

The selection of an appropriate substrate is paramount for effective catalyst benchmarking. 3-Cyclohexylprop-2-yn-1-ol offers a unique combination of structural features that make it an excellent candidate for this purpose.

Molecular Properties and Rationale for Use

3-Cyclohexylprop-2-yn-1-ol is a propargyl alcohol derivative featuring a sterically demanding cyclohexyl group adjacent to a reactive alkyne functionality. This structure allows for the probing of several key catalytic parameters:

  • Activity: The triple bond provides a reactive site for transformations like hydrogenation, hydration, or coupling reactions.[4]

  • Selectivity: The primary challenge and key performance indicator in the hydrogenation of this substrate is achieving high selectivity for the corresponding cis-alkene, (Z)-3-cyclohexylprop-2-en-1-ol, while avoiding over-reduction to the trans-alkene or the fully saturated alkane, 3-cyclohexylpropan-1-ol.[3][5]

  • Steric Influence: The bulky cyclohexyl group allows for the assessment of how well a catalyst's active sites can accommodate sterically hindered substrates.

Common Catalytic Transformation: Selective Semi-Hydrogenation

The selective semi-hydrogenation of alkynes to cis-alkenes is a foundational reaction in organic synthesis, particularly in the production of vitamins and other fine chemicals.[6] 3-Cyclohexylprop-2-yn-1-ol serves as an ideal model for this transformation, where the primary goal is to maximize the yield of the desired (Z)-alkene.

Comparative Analysis of Catalytic Systems

To illustrate the benchmarking process, we will consider the selective semi-hydrogenation of 3-cyclohexylprop-2-yn-1-ol using various catalytic systems.

Catalyst Performance Metrics

To objectively compare catalyst performance, we must use clearly defined metrics:[7]

  • Conversion (%): The percentage of the starting material (3-cyclohexylprop-2-yn-1-ol) that has been consumed during the reaction.

  • Selectivity (%): The fraction of the converted starting material that has been transformed into the desired product ((Z)-3-cyclohexylprop-2-en-1-ol).[8] When comparing selectivities, it is crucial to measure them at the same level of conversion.[2]

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation.[9][10] It is a measure of catalyst stability or lifetime.[8][11]

  • Turnover Frequency (TOF): The number of catalytic cycles per active site per unit of time (e.g., h⁻¹ or s⁻¹).[9][10] TOF is a critical measure of the intrinsic activity of a catalyst.[11] For accurate TOF calculations, data should ideally be taken at low conversion rates (<10%).[11]

Data Summary: A Comparative Table

The following table presents hypothetical yet realistic data for the semi-hydrogenation of 3-cyclohexylprop-2-yn-1-ol, comparing different types of catalysts. This allows for a clear, at-a-glance assessment of their relative performance.

Catalyst SystemTypeTemp. (°C)H₂ Pressure (bar)SolventTime (h)Conversion (%)Selectivity to (Z)-alkene (%)TOF (h⁻¹)
5% Pd/CaCO₃ (Lindlar)Heterogeneous251Methanol29998~500
1% Pd on CHeterogeneous251Ethanol110020 (over-reduction)>1000
Ni₂B (P-2 Catalyst)Heterogeneous251Ethanol39596~317
[Rh(COD)Cl]₂ / LigandHomogeneous505Toluene49895~245
Cu NanoparticlesHeterogeneous80102-Propanol69285~153

Data are illustrative and intended for comparative purposes.

Experimental Protocols for Robust Benchmarking

To ensure the integrity and reproducibility of benchmarking data, standardized experimental protocols are essential.[1][12]

General Setup for a Heterogeneous Catalysis Experiment

This protocol outlines a typical procedure for the semi-hydrogenation of 3-cyclohexylprop-2-yn-1-ol using a heterogeneous catalyst like Lindlar's catalyst.

Materials:

  • 3-Cyclohexylprop-2-yn-1-ol (Substrate)

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Methanol (Anhydrous)

  • Hydrogen Gas (High Purity)

  • Internal Standard (e.g., Dodecane) for GC analysis

  • Schlenk flask or a high-pressure autoclave

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or gas cylinder with regulator

Step-by-Step Protocol:

  • Reactor Setup: Add 3-cyclohexylprop-2-yn-1-ol (e.g., 1 mmol) and a specific amount of Lindlar's catalyst (e.g., 1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Standard Addition: Add anhydrous methanol (e.g., 10 mL) and a known amount of the internal standard.

  • Inerting the System: Seal the flask and purge the system with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Introducing Hydrogen: Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated cylinder. Maintain a positive pressure of H₂.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (or a specified temperature).

  • Monitoring the Reaction: At timed intervals, withdraw small aliquots of the reaction mixture using a syringe, filter through a short plug of silica or a syringe filter to remove the catalyst, and dilute for analysis.

  • Analysis: Analyze the samples by Gas Chromatography (GC) or HPLC to determine the conversion of the starting material and the selectivity towards the different products (Z-alkene, E-alkene, and alkane).

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", width="7.6"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption [label="Fig. 1: General workflow for a heterogeneous hydrogenation experiment.", fontname="Arial", fontsize=10, fontcolor="#202124"]; }

Caption: Fig. 1: General workflow for a heterogeneous hydrogenation experiment.

Self-Validating Systems: Ensuring Trustworthiness

A robust protocol must be a self-validating system. This involves:

  • Mass Balance: The sum of the molar amounts of substrate, products, and byproducts should account for at least 95% of the initial substrate.[2]

  • Control Experiments: Run the reaction without the catalyst to ensure no background reaction occurs. Run the reaction without hydrogen to confirm it is the reducing agent.

  • Reproducibility: Repeat key experiments to ensure the results are consistent and statistically significant.

Mechanistic Considerations and Experimental Design

A deep understanding of the reaction mechanism is crucial for rational catalyst design and optimization.

Reaction Pathway for Alkyne Semi-Hydrogenation

The semi-hydrogenation of an alkyne over a heterogeneous catalyst, such as one based on palladium, typically follows the Horiuti-Polanyi mechanism.[13] The key steps involve the adsorption of both hydrogen and the alkyne onto the catalyst surface.[5]

  • Adsorption: Both H₂ and the alkyne adsorb onto the palladium surface. H₂ dissociates into hydrogen atoms.

  • Syn-Addition: Two hydrogen atoms are added sequentially to the same face of the alkyne's triple bond, leading to the formation of the cis or (Z)-alkene.[5][14]

  • Desorption vs. Further Reaction: The selectivity of the catalyst depends critically on the relative rates of alkene desorption and further hydrogenation to the alkane.[6] Alkynes generally adsorb more strongly to the catalyst surface than alkenes, which helps in achieving selectivity.[5]

Poisoning the Catalyst: In catalysts like Lindlar's, additives such as lead acetate and quinoline are used to "poison" the most active sites on the palladium surface.[3][14] This deactivation prevents the adsorption and subsequent hydrogenation of the initially formed alkene, thereby enhancing selectivity for the semi-hydrogenation product.[6][14]

dot graph G { graph [splines=true, overlap=false, bgcolor="#F1F3F4", width="7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=vee];

} caption [label="Fig. 2: Reaction network for the hydrogenation of 3-cyclohexylprop-2-yn-1-ol.", fontname="Arial", fontsize=10, fontcolor="#202124"]; }

Caption: Fig. 2: Reaction network for the hydrogenation of 3-cyclohexylprop-2-yn-1-ol.

This diagram illustrates that the goal of a selective catalyst is to maximize the rate constant k₁ while minimizing k₂, k₃, k₄, and k_iso.

Conclusion and Future Outlook

The use of 3-cyclohexylprop-2-yn-1-ol as a benchmark substrate provides a powerful and nuanced method for evaluating catalytic efficiency, particularly for selective hydrogenation reactions. By adhering to standardized protocols, clearly defining performance metrics, and considering the underlying reaction mechanisms, researchers can generate high-quality, comparable data. This approach not only facilitates the direct comparison of different catalysts but also accelerates the development of more active, selective, and stable catalytic systems for applications in academia and industry. Future efforts should focus on expanding the library of benchmark substrates to probe an even wider range of catalytic transformations and on developing community-wide data-sharing platforms to further enhance collaborative innovation.

References

  • Title: Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols Source: Oak Ridge National Laboratory URL: [Link]

  • Title: Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? Source: Perfectlight Technology URL: [Link]

  • Title: Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst Source: Reagent-Guide.com URL: [Link]

  • Title: Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study Source: RSC Publishing URL: [Link]

  • Title: Turnover number Source: Chemeurope.com URL: [Link]

  • Title: The turnover frequency TOF quantifies the specific activity of a catalytic centre for a... Source: ResearchGate URL: [Link]_

  • Title: Basics of Catalysis and Kinetics Source: Sorbonne Université URL
  • Title: "Turning Over" Definitions in Catalytic Cycles Source: Academia.edu URL: [Link]

  • Title: How To Test Catalyst Quality? Everything You Need To Know Source: Sorbent-Adsorbent.com URL: [Link]

  • Title: Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite Source: CCS Chemistry URL: [Link]

  • Title: Semi-hydrogenation of alkynes Source: Wikipedia URL: [Link]

  • Title: Catalyst performance evaluation experimental protocols Source: ResearchGate URL: [Link]

  • Title: Lindlar's Catalyst, a Whole Bunch of %#! Source: Organic Chemistry URL: [Link]

  • Title: Partial Reduction of Alkynes With Lindlar's Catalyst Source: Master Organic Chemistry URL: [Link]

  • Title: Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities Source: ACS Catalysis URL: [Link]

  • Title: Homogeneous and heterogeneous catalysis Source: Fiveable URL: [Link]

  • Title: Catalytic Hydrogenation of Alkenes and Alkynes Source: YouTube URL: [Link]

  • Title: Ten guidelines for catalyst testing Source: Academia.edu URL: [Link]

  • Title: Homogeneous and Heterogeneous Catalysis Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal and Handling of 3-Cyclohexylprop-2-yn-1-ol

[1]

Executive Summary & Chemical Profile

3-Cyclohexylprop-2-yn-1-ol (CAS: 16627-71-7) is a functionalized alkynyl alcohol widely used as a building block in pharmaceutical synthesis.[1] While it possesses an internal alkyne structure—rendering it less shock-sensitive than terminal acetylenes—it remains a flammable liquid and must be managed as a hazardous organic solvent.

Effective disposal requires strict adherence to RCRA D001 (Ignitable) protocols. This guide outlines the operational workflows for segregation, spill response, and final disposal, ensuring compliance with environmental safety standards.

Chemical Hazard Profile
ParameterSpecificationOperational Implication
CAS Number 16627-71-7Unique identifier for waste manifests.[1]
Structure

Internal Alkyne : Low risk of explosive metal acetylide formation compared to terminal alkynes.
GHS Classification Flammable Liquid (Cat 3) Flash point likely <60°C. Must be stored in flammables cabinet.
Hazard Statements H226, H315, H319Flammable liquid and vapor.[1] Causes skin/eye irritation.[2]
RCRA Code D001 Classified as "Ignitable Waste" for disposal.
Solubility Organic SolventsMiscible with DCM, Ethyl Acetate, Alcohols.[1] Immiscible with water.

Waste Segregation & Compatibility

Proper segregation is the first line of defense against laboratory accidents. 3-Cyclohexylprop-2-yn-1-ol is chemically stable under ambient conditions but reactive toward strong oxidizers due to its alcohol and alkyne functionalities.[1]

Critical Segregation Rules
  • Segregate from Oxidizers: Never co-mingle with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates).[1] The hydroxyl group and triple bond are susceptible to uncontrolled oxidation, generating heat and potentially explosive byproducts.[1][3]

  • Segregate from Heavy Metals (Precautionary): Although it is an internal alkyne and lacks the acidic terminal proton required to form copper or silver acetylides easily, best practice dictates keeping all alkynyl compounds away from heavy metal salts (Cu, Ag) to prevent any risk of catalytic decomposition or unexpected complexation.[1]

  • Compatible Waste Streams:

    • Non-halogenated organic solvents (Methanol, Ethanol, Acetone).[1]

    • Halogenated solvents (DCM, Chloroform) — only if the waste contractor accepts mixed streams (check local protocols).[1]

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating 3-Cyclohexylprop-2-yn-1-ol waste.

WasteSegregationStartWaste: 3-Cyclohexylprop-2-yn-1-olIsPureIs the waste pure chemical?Start->IsPureIsMixedIs it mixed with other solvents?IsPure->IsMixedNoBinADispose in: NON-HALOGENATEDFLAMMABLE SOLVENTSIsPure->BinAYesCheckOxidizerDoes mixture contain Oxidizers?IsMixed->CheckOxidizerCheckHalogenDoes mixture contain Halogens?CheckOxidizer->CheckHalogenNoBinCDO NOT MIXQuench/Neutralize Oxidizer FirstCheckOxidizer->BinCYes (Critical Hazard)CheckHalogen->BinANoBinBDispose in: HALOGENATEDSOLVENTSCheckHalogen->BinBYes

Figure 1: Decision logic for segregating 3-Cyclohexylprop-2-yn-1-ol waste streams.

Disposal Procedures

Protocol A: Routine Laboratory Waste (Small Scale)

For disposal of reaction byproducts, mother liquors, or expired reagents (< 5 Liters).[1]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container compatible with organic solvents. Ensure the cap seals tightly.[4][5]

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out "3-Cyclohexylprop-2-yn-1-ol" completely. Do not use abbreviations or structures.

    • Hazard Checkbox: Mark "Flammable" and "Irritant."

  • Transfer: Pour liquid waste into the container using a funnel to prevent spillage. Leave at least 10% headspace (ullage) to allow for thermal expansion.

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Protocol B: Spill Response & Cleanup

In the event of a spill, immediate action is required to prevent vapor accumulation and ignition.[1][4]

  • Evacuate & Ventilate: Remove ignition sources immediately. Alert personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If the spill is large (>500 mL) or in a confined space, respiratory protection (organic vapor cartridge) may be necessary.[1]

  • Containment: Surround the spill with inert absorbent pillows or socks.

  • Absorption: Cover the liquid with vermiculite , sand , or activated charcoal .[1] Do not use paper towels for large spills as they increase flammability surface area.

  • Disposal of Debris: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty waste bag. Label as "Solvent Contaminated Debris (Flammable)."

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Flammable Waste container (Protocol A).

  • Defacing: Cross out the original label or remove it entirely.[6]

  • Final Step: Place the dry, uncapped bottle in the glass recycling or trash, depending on institutional policy for "P-listed" vs. non-listed empty containers (This chemical is generally not P-listed, so triple-rinsed trash disposal is standard).[1]

Regulatory Compliance (RCRA)

In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Code D001 (Ignitable): Because 3-Cyclohexylprop-2-yn-1-ol is a flammable liquid (Flash Point < 60°C or supports combustion), it triggers the D001 characteristic.[1]

  • Land Ban: It is prohibited from land disposal without prior treatment (incineration).

  • Sewer Disposal: STRICTLY PROHIBITED. Never pour this compound down the drain. It is immiscible with water and poses an explosion hazard in sewer lines.

Emergency Response Workflow

The following diagram outlines the immediate response steps for a spill or exposure incident.

EmergencyResponseIncidentSpill / ExposureAssessAssess Volume & HazardIncident->AssessSkinSkin ContactIncident->SkinSmallSpillSmall Spill (<500mL)Assess->SmallSpillLargeSpillLarge Spill (>500mL)Assess->LargeSpillActionSmall1. Remove Ignition Sources2. Absorb with Vermiculite3. Bag & LabelSmallSpill->ActionSmallActionLarge1. EVACUATE LAB2. Call EHS / Fire Dept3. Do Not EnterLargeSpill->ActionLargeWashFlush with water (15 min)Seek Medical AidSkin->Wash

Figure 2: Emergency response workflow for spill containment and exposure.

References

  • TCI Chemicals. (2025).[4][7] Safety Data Sheet: 3-Cyclohexylprop-2-yn-1-ol. Retrieved from (Note: Link directs to search/landing page for verification).

  • PubChem. (2025).[8] Compound Summary: (E)-3-Cyclohexyl-2-propen-1-ol (Analogous Structure Data). National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: 3-Cyclohexyl-1-propanol (Saturated Analog). Retrieved from .

  • U.S. EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.